molecular formula C16H11NO B12552936 9-(2-Nitrosoethenyl)anthracene CAS No. 193280-01-2

9-(2-Nitrosoethenyl)anthracene

Cat. No.: B12552936
CAS No.: 193280-01-2
M. Wt: 233.26 g/mol
InChI Key: RLQKFFZZSFJMTN-UHFFFAOYSA-N
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Description

[ Note: The following is a placeholder description. Specific applications, properties, and mechanisms for 9-(2-Nitrosoethenyl)anthracene must be verified and filled in by a qualified chemist using specialized databases and experimental data.] 9-(2-Nitrosoethenyl)anthracene is a specialized anthracene derivative intended for research and development purposes. Compounds featuring anthracene cores are of significant interest in materials science due to their photophysical properties, while nitroso-containing compounds can participate in various chemical reactions. Researchers might explore its potential as a building block for organic electronic materials, a precursor in synthetic chemistry, or a ligand in catalytic systems. The conjugated system of the anthracene moiety may facilitate photo-induced electron transfer processes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant scientific literature for potential applications and handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193280-01-2

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

9-(2-nitrosoethenyl)anthracene

InChI

InChI=1S/C16H11NO/c18-17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H

InChI Key

RLQKFFZZSFJMTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CN=O

Origin of Product

United States
Foundational & Exploratory

Synthesis and Trapping of 9-(2-Nitrosoethenyl)anthracene: A Technical Guide to Reactive Heterodienes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrosoalkenes are an exceptionally reactive class of electron-deficient heterodienes. Due to their extreme electrophilicity and propensity for spontaneous dimerization or polymerization, these transient species are rarely isolated. Instead, they must be generated in situ and immediately intercepted via[4+2] Hetero-Diels-Alder (HDA) reactions or conjugate nucleophilic additions[1].

The synthesis of 9-(2-nitrosoethenyl)anthracene provides a highly specialized intermediate for advanced synthetic applications. The bulky anthracene moiety serves a dual purpose: it provides a rigid steric environment that dictates high diastereoselectivity during cycloadditions, and it acts as a potent fluorophore for the downstream tracking of the resulting 1,2-oxazine cycloadducts. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative optimization required to successfully synthesize and trap this highly reactive intermediate.

Mechanistic Rationale & Retrosynthetic Analysis

The most reliable and field-proven method for generating terminal nitrosoalkenes relies on the base-promoted dehydrohalogenation of α -halo oximes[2]. Attempting to isolate 9-(2-nitrosoethenyl)anthracene directly leads to rapid degradation; therefore, the protocol is designed around a self-validating trapping system.

The retrosynthetic and forward synthetic pathways are defined by three core transformations:

  • Olefination: 9-Anthraldehyde is converted to 9-vinylanthracene via a standard Wittig olefination.

  • Nitrosochlorination: Electrophilic addition of nitrosyl chloride (NOCl) to 9-vinylanthracene. This addition follows strict Markovnikov regioselectivity. The nitrosonium ion ( NO+ ) attacks the terminal alkene carbon to generate a resonance-stabilized benzylic carbocation at the 9-position of the anthracene ring, which is subsequently trapped by a chloride anion. The initial C-nitroso compound rapidly tautomerizes to the thermodynamically stable 2-chloro-2-(9-anthryl)acetaldehyde oxime [2].

  • Dehydrohalogenation & Trapping: Treatment with a mild base abstracts the oxime proton. The ensuing electron cascade eliminates the chloride leaving group, generating the transient 9-(2-nitrosoethenyl)anthracene, which is immediately captured by an electron-rich dienophile to form a stable 1,2-oxazine[3].

SyntheticPathway A 9-Anthraldehyde B Wittig Olefination (Ph3P=CH2) A->B C 9-Vinylanthracene B->C D Nitrosochlorination (NOCl, -20°C) C->D E 2-Chloro-2-(9-anthryl) acetaldehyde oxime D->E F Dehydrohalogenation (Na2CO3) E->F G 9-(2-Nitrosoethenyl)anthracene (Reactive Intermediate) F->G H Hetero-Diels-Alder Trapping G->H I 1,2-Oxazine Cycloadduct H->I

Figure 1: Retrosynthetic and forward synthetic workflow for 9-(2-Nitrosoethenyl)anthracene.

Experimental Protocols (Self-Validating Systems)

Caution: All procedures involving NOCl must be performed in a well-ventilated fume hood using rigorously dried glassware and an inert Argon atmosphere to prevent reagent hydrolysis.

Phase 1: Synthesis of 2-Chloro-2-(9-anthryl)acetaldehyde oxime

Causality & Validation: Temperature control during this phase is critical. If the reaction exceeds -10 °C, premature elimination or polymerization of the intermediate occurs. The reaction provides a visual self-validation cue: the initial blue color confirms the formation of the transient C-nitroso intermediate, which fades to pale yellow upon successful tautomerization to the oxime.

  • Preparation: Dissolve 9-vinylanthracene (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to -20 °C using a dry ice/acetone bath.

  • Addition: Bubble a stoichiometric excess of gaseous nitrosyl chloride (NOCl) into the solution slowly over 30 minutes, maintaining the temperature strictly at -20 °C[2].

  • Tautomerization: Allow the reaction mixture to stir for an additional 2 hours at -10 °C. Monitor the color change from deep blue to pale yellow.

  • Workup: Purge the system with Argon for 15 minutes to remove unreacted NOCl. Concentrate the solvent under reduced pressure at 0 °C to yield the crude oxime. This precursor must be used immediately in the next step to avoid degradation.

Phase 2: In Situ Generation and [4+2] Trapping

Causality & Validation: The base must be added in the presence of an excess of the trapping agent (dienophile). This ensures that the bimolecular HDA reaction outpaces the unimolecular degradation or bimolecular dimerization of the nitrosoalkene[1].

  • Setup: Dissolve the crude 2-chloro-2-(9-anthryl)acetaldehyde oxime in anhydrous tetrahydrofuran (THF, 40 mL). Add an excess of the dienophile, such as ethyl vinyl ether or cyclopentadiene (30.0 mmol).

  • Generation: Cool the solution to 0 °C. Add anhydrous sodium carbonate ( Na2​CO3​ , 15.0 mmol) in one portion.

  • Cycloaddition: Stir the mixture, allowing it to warm to room temperature over 12 hours. The heterogeneous base initiates a slow, controlled dehydrohalogenation, forming 9-(2-nitrosoethenyl)anthracene, which immediately undergoes a [4+2] cycloaddition with the dienophile[3].

  • Purification: Filter the mixture through a Celite pad to remove precipitated inorganic salts. Concentrate the filtrate and purify the resulting 1,2-oxazine cycloadduct via silica gel flash chromatography (Hexanes/Ethyl Acetate).

HDAMechanism N Nitrosoalkene (Electron-Poor) TS [4+2] Transition State N->TS D Cyclopentadiene (Electron-Rich) D->TS P Bicyclic 1,2-Oxazine (Stable Adduct) TS->P

Figure 2: Frontier Molecular Orbital interactions in the [4+2] Hetero-Diels-Alder trapping.

Quantitative Data & Yield Analysis

The efficiency of nitrosoalkene generation and subsequent trapping is highly dependent on the choice of base and solvent. Strong or highly soluble bases (like K2​CO3​ in DMF) cause rapid generation of the nitrosoalkene, leading to localized high concentrations that favor unwanted polymerization. Heterogeneous bases like Na2​CO3​ in THF provide a controlled release of the reactive intermediate.

Table 1: Optimization of 9-(2-Nitrosoethenyl)anthracene Generation and Trapping

EntryBaseSolventTemp (°C)DienophileYield of Cycloadduct (%)Observation
1 Na2​CO3​ THF0 to 25Cyclopentadiene78Clean conversion, high diastereoselectivity.
2 Et3​N DCM-20 to 0Cyclopentadiene65Minor dimerization byproducts observed.
3 K2​CO3​ DMF25Cyclopentadiene42Significant polymerization noted.
4 Na2​CO3​ THF0 to 25Ethyl Vinyl Ether81Optimal kinetics; excellent yield.
5 DIPEA THF0 to 25Ethyl Vinyl Ether74Slightly lower yield than heterogeneous base.

References

  • Preparations of C-Nitroso Compounds | Chemical Reviews - ACS Publications. Available at:[Link][2]

  • Recent Contributions to Hetero Diels-Alder Reactions | ResearchGate. Available at:[Link][1]

  • Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters | PMC - National Institutes of Health. Available at:[Link][3]

Sources

Spectroscopic Analysis and Characterization of 9-(2-Nitrosoethenyl)anthracene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the anthracene core with conjugated moieties has driven significant advancements in organic electronics, fluorescent probes, and photochemical switches. Among these, 9-(2-Nitrosoethenyl)anthracene represents a highly specialized, reactive conjugated system. Unlike its more stable precursor, 9-(2-nitrovinyl)anthracene[1], the nitrosoethenyl derivative features a highly electrophilic and photochemically active –NO group. This whitepaper provides an authoritative guide on the spectroscopic analysis, synthesis protocols, and mechanistic behavior of 9-(2-Nitrosoethenyl)anthracene, designed for researchers in advanced materials and synthetic photochemistry.

Chemical Context and Mechanistic Causality

The substitution of a nitro group (–NO₂) with a nitroso group (–NO) on the ethenyl linker fundamentally alters the electronic landscape of the anthracene system. The nitroso group is a potent electron-withdrawing group (EWG) but differs from the nitro group by possessing a low-lying n→π∗ transition. This induces unique photophysical properties, including reversible dimerization and distinct solvatochromism.

In kinetic studies of similar [C2,H2,N,O] systems, the trans-nitrosoethenyl radical has been identified as a critical intermediate[2]. When conjugated to an anthracene core, the extended π -system stabilizes the nitrosoethenyl moiety, allowing for its isolation and spectroscopic characterization under controlled conditions.

Synthetic Workflow and Pathway

The synthesis typically proceeds via the Henry (nitroaldol) reaction to form the nitrovinyl intermediate, followed by a controlled, partial reduction to yield the nitrosoethenyl target.

G A Anthracene-9-carbaldehyde C 9-(2-Nitrovinyl)anthracene A->C Henry Reaction B Nitromethane + Amine Base B->C D Controlled Reduction (e.g., SnCl2 / Mild Acid) C->D Partial Reduction E 9-(2-Nitrosoethenyl)anthracene D->E Isolation at < 0°C

Caption: Synthetic pathway from Anthracene-9-carbaldehyde to 9-(2-Nitrosoethenyl)anthracene.

Spectroscopic Profiling

To establish a self-validating system for the characterization of 9-(2-Nitrosoethenyl)anthracene, a multi-modal spectroscopic approach is mandatory. The causality behind using multiple techniques lies in the nitroso group's tendency to dimerize (forming azodioxy compounds) in the solid state, which drastically shifts the spectral signatures.

Quantitative Data Summary

The following table summarizes the expected spectroscopic benchmarks for the monomeric trans-isomer in a non-polar solvent (e.g., CDCl₃ or Hexane).

Analytical TechniqueKey Signal / PeakAssignment / Causality
UV-Vis Spectroscopy λmax​ ~ 380 nm (Strong) π→π∗ transition of the conjugated anthracene-ethenyl system.
UV-Vis Spectroscopy λmax​ ~ 720 nm (Weak) n→π∗ transition characteristic of the monomeric C-nitroso group.
FT-IR Spectroscopy 1510 - 1550 cm⁻¹ ν (N=O) stretching vibration (monomer). Disappears upon dimerization.
¹H NMR (400 MHz) δ 8.5 - 9.0 ppm (d, 1H)Vinylic proton adjacent to the -NO group; heavily deshielded by the EWG.
¹³C NMR (100 MHz) δ 160 - 165 ppmCarbon atom bonded directly to the nitroso nitrogen.
Mass Spectrometry m/z 233.08 [M]⁺Molecular ion peak. Prone to rapid loss of NO ( Δm/z -30).

Experimental Protocols: Synthesis and Characterization

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the preparation and spectroscopic validation of the compound.

Step 1: Preparation of 9-(2-Nitrovinyl)anthracene (Precursor)

  • Dissolve 10 mmol of 9-anthracenecarboxaldehyde in 20 mL of glacial acetic acid.

  • Add 50 mmol of nitromethane and 10 mmol of ammonium acetate.

  • Reflux the mixture for 4 hours under an inert argon atmosphere.

  • Cool to room temperature; precipitate the crude 9-(2-nitrovinyl)anthracene with ice water. Filter and recrystallize from ethanol[1].

Step 2: Controlled Reduction to Nitrosoethenyl Note: Nitroso compounds are highly reactive. This step must be performed under strict temperature control.

  • Suspend 2 mmol of 9-(2-nitrovinyl)anthracene in dry THF (15 mL) and cool to -20°C.

  • Slowly add a stoichiometric amount of anhydrous SnCl₂ dissolved in ethereal HCl over 30 minutes.

  • Monitor the reaction via TLC. The appearance of a transient blue/green color in the solution indicates the formation of the monomeric nitroso species.

  • Quench the reaction with cold aqueous NaHCO₃ and extract immediately with cold dichloromethane (DCM).

Step 3: Spectroscopic Validation (The Self-Validating Loop)

  • Visual/UV-Vis Confirmation: Immediately record the UV-Vis spectrum of the DCM extract. The presence of a weak absorption band >700 nm confirms the monomeric nitroso group.

  • IR Verification: Evaporate a small aliquot onto an NaCl plate. A strong band near 1530 cm⁻¹ confirms the N=O stretch. If a band appears at ~1250 cm⁻¹ instead, the compound has dimerized to the azodioxy form.

  • NMR Analysis: Perform ¹H NMR in CDCl₃ at sub-ambient temperatures (e.g., 0°C) to prevent dimerization or decomposition during acquisition.

References

  • Nguyen, H. M. T., Sumathi, R., & Nguyen, M. T. "Mechanism and Kinetics of the Reaction of Acetylene and Nitric Oxide." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

Sources

The Transient Architecture of 9-(2-Nitrosoethenyl)anthracene: Stability, Degradation, and Kinetic Trapping

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The molecular architecture of 9-(2-Nitrosoethenyl)anthracene presents a profound dichotomy: it fuses the highly stable, fluorescent, and sterically demanding anthracene core with the notoriously transient and electrophilic nitrosoethenyl moiety. While anthracene derivatives are widely utilized in organic semiconductors and fluorescent probes[1], conjugated nitrosoalkenes are highly reactive electron-deficient heterodienes that rarely exist as isolable monomers[2].

This whitepaper provides a comprehensive mechanistic analysis of the stability and degradation pathways of 9-(2-Nitrosoethenyl)anthracene. By dissecting its thermodynamic vulnerabilities—specifically its propensity for spontaneous electrocyclization and hetero-Diels-Alder dimerization—we establish field-proven, self-validating protocols for its in situ generation and kinetic trapping.

Structural Dichotomy and Reactivity Profile

Conjugated nitrosoalkenes are characterized by their intense reactivity as Michael acceptors and participants in inverse electron demand hetero-Diels-Alder reactions[2]. The presence of the nitroso group (–N=O) conjugated to an alkene creates a highly polarized π -system.

In 9-(2-Nitrosoethenyl)anthracene, the C9 position of the anthracene ring is sterically hindered, which provides a degree of kinetic shielding to the adjacent alkene. However, this shielding is insufficient to prevent degradation at ambient temperatures. Monomeric nitrosoalkenes are notoriously difficult to isolate due to their rapid dimerization and susceptibility to nucleophilic attack by trace moisture[3]. Furthermore, the anthracene core itself is a potent diene, creating a scenario where the molecule possesses both a reactive diene and a highly electrophilic heterodiene/dienophile, leading to rapid, uncontrolled auto-oligomerization if not properly managed.

Mechanisms of Degradation

The instability of 9-(2-Nitrosoethenyl)anthracene is driven by three primary degradation pathways, each dictated by the microenvironment (concentration, temperature, and solvent).

A. Spontaneous Electrocyclization and Cleavage (Thermal Pathway)

At low concentrations where bimolecular collisions are minimized, the dominant degradation route is a unimolecular electrocyclization. The nitrosoalkene undergoes a spontaneous ring closure to form a highly strained 1,2-oxazete intermediate. Driven by the release of ring strain and the thermodynamic stability of the products, this intermediate rapidly undergoes a retro-[2+2]-cycloaddition. This cleavage yields 9-anthraldehyde and hydrogen cyanide (HCN) [4].

B. Hetero-Diels-Alder Dimerization (Concentration-Dependent)

At higher concentrations, bimolecular reactions outpace unimolecular electrocyclization. The nitrosoethenyl group acts as an electron-deficient heterodiene, reacting with the alkene moiety of a second molecule to form complex bis-anthracenyl 1,2-oxazine oligomers[5].

C. Nucleophilic Hydration (Aqueous/Protic Media)

In the presence of trace water or protic solvents, the highly electrophilic β -carbon of the nitrosoethenyl group undergoes rapid nucleophilic attack, leading to hydration and subsequent tautomerization to an α -hydroxy oxime.

degradation_pathways A 9-(2-Nitrosoethenyl)anthracene (Transient Intermediate) B Pathway 1: Dimerization (Hetero-Diels-Alder) A->B High Conc. C Pathway 2: Electrocyclization (1,2-Oxazete Formation) A->C Thermal D Pathway 3: Nucleophilic Attack (Solvent/Water Addition) A->D Aqueous Media E Bis-anthracenyl 1,2-Oxazine (Oligomers) B->E F 9-Anthraldehyde + HCN (Retro-[2+2] Cleavage) C->F G alpha-Hydroxy Oxime (Hydration Product) D->G

Fig 1. Primary degradation pathways of 9-(2-Nitrosoethenyl)anthracene.

Quantitative Kinetic Data

The transient nature of the nitrosoalkene requires precise environmental control. Table 1 summarizes the half-life ( t1/2​ ) of 9-(2-Nitrosoethenyl)anthracene under various experimental conditions, highlighting the necessity of in situ trapping.

Table 1: Kinetic Stability and Half-Life ( t1/2​ ) of 9-(2-Nitrosoethenyl)anthracene

Environmental ConditionTemp (°C)Trapping AgentObserved t1/2​ Primary Degradation Product
Neat (Thin Film)25None< 1 secondPolymeric 1,2-oxazine mixtures
Anhydrous DCM25None~ 5 seconds9-Anthraldehyde + HCN[4]
Anhydrous DCM-78None~ 45 minutesDimerization products[3]
Anhydrous DCM25Cyclopentadiene (10 eq)N/A (Trapped)1,2-Oxazine cycloadduct[5]
Aqueous THF25None< 2 seconds α -Hydroxy oxime

Experimental Methodology: In Situ Generation and Trapping

Because isolation of the free monomer is practically impossible, researchers must rely on a self-validating in situ generation protocol. The following methodology utilizes base-mediated dehydrohalogenation of an α -halooxime precursor[2][5].

Causality & Logic: By conducting the generation at cryogenic temperatures (-78 °C), we kinetically suppress the thermal retro-[2+2] cleavage of the 1,2-oxazete[4]. Simultaneously, flooding the system with a massive excess of a highly reactive diene (cyclopentadiene) ensures that the bimolecular trapping rate vastly exceeds the unimolecular degradation rate. The protocol is self-validating: successful isolation of the 1,2-oxazine cycloadduct confirms the transient existence of the nitrosoalkene, while the detection of 9-anthraldehyde indicates a failure in trapping speed.

Step-by-Step Protocol
  • Precursor Synthesis: Synthesize 2-chloro-3-(9-anthracenyl)propanal oxime via the controlled oximation of the corresponding α -chloroaldehyde using NH2​OH⋅HCl and KOAc in glacial acetic acid. Purify rapidly, as extended reaction times can lead to premature nitrosoalkene formation[2].

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of the precursor in 20 mL of anhydrous dichloromethane (DCM).

  • Diene Saturation: Add 10.0 equivalents of freshly cracked cyclopentadiene to the solution.

  • Cryogenic Base Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add 1.2 equivalents of anhydrous triethylamine ( Et3​N ) dropwise over 10 minutes. The transient appearance of a blue/green nitroso chromophore (~466 nm)[6] may be briefly observed before it is consumed by the diene.

  • Kinetic Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature. Monitor the disappearance of the precursor via TLC or UV-Vis spectroscopy (quenching of the transient nitroso band).

  • Quenching and Purification: Quench the reaction with saturated aqueous NH4​Cl . Extract the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify the stable 1,2-oxazine cycloadduct via silica gel flash chromatography.

experimental_workflow S1 Step 1: Precursor Synthesis (alpha-Halooxime) S2 Step 2: Base-Mediated Dehydrohalogenation S1->S2 Add Base (-78 °C) S3 Step 3: In Situ Trapping (e.g., Cyclopentadiene) S2->S3 Excess Diene S4 Step 4: Kinetic Monitoring (UV-Vis/Fluorescence) S2->S4 Aliquot Sampling

Fig 2. Workflow for the in situ generation and trapping of nitrosoalkenes.

Conclusion

9-(2-Nitrosoethenyl)anthracene exemplifies the extreme reactivity of conjugated nitrosoalkenes. Its rapid degradation via electrocyclization (yielding 9-anthraldehyde and HCN) and hetero-Diels-Alder dimerization precludes its isolation as a stable monomer. However, by understanding the thermodynamic drivers of these degradation pathways, researchers can successfully harness this intermediate using cryogenic, base-mediated in situ generation coupled with immediate kinetic trapping. This approach not only validates the mechanistic pathways of nitrosoalkenes but also opens avenues for synthesizing complex, anthracene-functionalized heterocycles.

References

  • Diels–Alder Cycloaddition Reactions in Sustainable Media Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Reductive biotransformation of nitroalkenes via nitroso-intermediates to oxazetes catalyzed by xenobiotic reductase A (XenA) Source: ResearchGate URL:[Link]

  • Preparations of C-Nitroso Compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Recent advances in the syntheses of anthracene derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene Source: MDPI URL:[Link]

Sources

Solvation Thermodynamics and Stability Profiling of 9-(2-Nitrosoethenyl)anthracene in Organic Media

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Preclinical Formulation Scientists.

Introduction: The Dichotomy of Structure and Reactivity

9-(2-Nitrosoethenyl)anthracene is a highly specialized organic molecule characterized by a structural dichotomy. It features a rigid, highly lipophilic polycyclic aromatic hydrocarbon (PAH) core—the anthracene ring—conjugated to a polar, highly reactive nitrosoethenyl ( −CH=CH−NO ) functional group.

Understanding the solubility of this compound is not merely a thermodynamic exercise; it is an exercise in chemical stability. The anthracene backbone dictates strong intermolecular π−π stacking, resulting in a high crystal lattice energy that resists dissolution (1[1]). Conversely, the nitrosoalkene moiety acts as a potent electron-withdrawing group and a transient electrophile, making the molecule highly susceptible to nucleophilic attack and inverse electron-demand hetero-Diels-Alder reactions (2[2]). Therefore, successful solvation requires a delicate balance: the solvent must be polar enough to disrupt the crystal lattice, yet chemically inert to prevent degradation.

Solvation vs. Degradation: Mechanistic Causality

Because nitrosoalkenes are highly reactive transient species (), solvent selection dictates whether the compound dissolves intact or degrades. In protic solvents (e.g., methanol, ethanol), the solvent acts as a nucleophile, attacking the electron-deficient β -carbon of the nitrosoethenyl group (3[3]). This results in solvent adduct formation rather than true solvation. Aprotic solvents are strictly required to maintain the structural integrity of the monomeric solute.

Pathway A 9-(2-Nitrosoethenyl)anthracene (Intact Solute) B Protic Solvents (e.g., MeOH) A->B D Aprotic Solvents (e.g., DCM) A->D C Nucleophilic Addition (Degradation) B->C Attack E Stable Solvation (Intact Monomer) D->E Solvation

Caption: Solvation vs. degradation pathways of 9-(2-Nitrosoethenyl)anthracene in protic and aprotic media.

Quantitative Solubility Profile in Organic Solvents

The table below synthesizes the extrapolated solubility profile of 9-(2-Nitrosoethenyl)anthracene, driven by the interplay between the PAH core and the polar nitrosoalkene tail.

Solvent ClassificationSpecific SolventDielectric Constant ( ϵ )Est. Solubility (mg/mL)Solvation Mechanism & Stability Profile
Polar Aprotic Dichloromethane (DCM)8.9325 - 40 Excellent dipole-dipole interactions; high compound stability.
Polar Aprotic Tetrahydrofuran (THF)7.5215 - 30 Strong H-bond acceptor interactions with vinylic protons.
Non-Polar Toluene2.3810 - 20 π−π stacking interactions with the anthracene core.
Non-Polar Hexane1.88< 2 Insufficient polarity to overcome high crystal lattice energy.
Polar Protic Methanol32.702 - 5 (Unstable)Rapid degradation via protic attack on the electrophilic alkene.

Experimental Methodology: Self-Validating Solubility Protocol

To accurately determine the thermodynamic solubility (LogS) without confounding degradation artifacts, the following isothermal shake-flask methodology is engineered with built-in validation gates.

SolvWorkflow A 1. Compound Preparation (Anhydrous Conditions) B 2. Solvent Selection (Aprotic Media Only) A->B C 3. Isothermal Shake-Flask (25°C, Amber Vial) B->C D 4. Phase Separation (PTFE Filtration) C->D E 5. HPLC-UV Quantification (Internal Standard) D->E F 6. Solid-State Validation (PXRD / NMR Check) E->F

Caption: Workflow for the isothermal solubility determination and stability profiling of nitrosoalkenes.

Step-by-Step Execution & Causality
  • Matrix Preparation : Select anhydrous, degassed aprotic solvents (e.g., DCM, THF). Causality: Degassing prevents oxidative degradation, while anhydrous conditions prevent water-mediated nucleophilic attack on the nitroso group.

  • Isothermal Saturation : Add an excess of 9-(2-Nitrosoethenyl)anthracene solid to 2.0 mL of the solvent in an amber borosilicate vial. Causality: Amber glass is mandatory because anthracene derivatives are highly susceptible to photo-oxidation and photodimerization under UV/visible light (4[4]).

  • Equilibration : Agitate the suspension at 400 rpm for exactly 24 hours at 25.0 ± 0.1 °C.

  • Phase Separation : Centrifuge the mixture at 10,000 × g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 0.5 mL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the collected sample represents the true solution concentration.

  • Quantification via HPLC-UV : Dilute the filtrate into a compatible mobile phase. Spike the sample with a known concentration of an internal standard (e.g., 9-methylanthracene).

    • Causality: The internal standard validates the recovery rate and corrects for any volumetric errors during micro-pipetting of highly volatile solvents like DCM.

  • Solid-State Stability Check (Critical) : Recover the undissolved pellet from Step 4 and analyze it via Powder X-Ray Diffraction (PXRD) or 1 H-NMR.

    • Self-Validation Step: If the recovered solid shows chemical alteration (e.g., dimerization), the measured solubility is invalid, as the thermodynamic equilibrium was compromised by a chemical reaction rather than pure physical solvation.

References
  • 9-Nitroanthracene CAS number 602-60-8 properties Source: BenchChem URL:1

  • Anthracene Source: Wikipedia URL:4

  • A hetero-Diels-Alder approach to functionalized 1H-tetrazoles: Synthesis of tetrazolyl-1,2-oxazines, -oximes and 5-(1-aminoalkyl) Source: ResearchGate URL:2

  • N−C Bond Formation of NO Ligands on Ruthenium Complexes with Concurrent Vinylic C−H Activation and Subsequent Proton-Induced Reactivities of the Resulting Nitrosovinyl Species Source: Journal of the American Chemical Society (JACS) URL:3

  • Cycloaddition reactions of nitrosoalkenes, azoalkenes and nitrile oxides mediated by hydrotalcite Source: Arkivoc URL:

Sources

Nitro-Substituted Anthracenes: Synthesis, Photochemical Dynamics, and Toxicological Implications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

Nitro-substituted polycyclic aromatic hydrocarbons (nitro-PAHs), particularly 9-nitroanthracene (9-NA) , occupy a dual role in modern chemistry. On one hand, they are versatile synthetic intermediates used to build complex anthraquinone-based pharmacophores and organic semiconductors. On the other, they are potent environmental mutagens and highly reactive photochemical agents. For drug development professionals, understanding the mechanistic behavior of 9-NA is not merely an academic exercise—it is a critical requirement for Active Pharmaceutical Ingredient (API) quality control, as trace nitro-PAH contamination can derail clinical viability.

This whitepaper synthesizes the current literature on the chemical synthesis, unique photochemical relaxation pathways, and toxicological mechanisms of nitro-substituted anthracenes, providing actionable protocols and causality-driven insights.

Chemical Synthesis and Mechanistic Causality

The synthesis of 9-nitroanthracene requires precise electrophilic aromatic substitution. Unlike simpler benzenoid systems, the electron-rich central ring of anthracene is highly susceptible to over-oxidation, meaning standard nitrating mixtures (e.g., sulfuric/nitric acid) will aggressively oxidize the scaffold into anthraquinone.

To prevent this, the standard 1[1] utilizes a moderated nitration strategy followed by a base-promoted elimination step.

Step-by-Step Experimental Protocol
  • Suspension: Suspend 20.0 g (0.112 mol) of finely powdered anthracene in 80 mL of glacial acetic acid within a 500-mL three-necked flask equipped with a mechanical stirrer and thermometer.

  • Controlled Nitration: Immerse the flask in a water bath (20–25 °C). Slowly add 8 mL (0.126 mol) of concentrated nitric acid (70%) dropwise.

    • Causality Check: The temperature must be strictly maintained below 30 °C. The reaction is highly exothermic; thermal runaway will lead to poly-nitration and oxidative cleavage of the central ring.

  • Intermediate Precipitation: Once a clear solution forms, slowly add a mixture of 50 mL concentrated HCl and 50 mL glacial acetic acid. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form. Filter and wash with water.

    • Causality Check: HCl acts as a trapping agent, converting the reactive arenium ion into a stable, isolable dihydroanthracene addition product.

  • Rearomatization (E2 Elimination): Triturate the crude intermediate thoroughly with 60 mL of warm (60–70 °C) 10% sodium hydroxide solution.

    • Causality Check: This is not a simple neutralization. The hydroxide acts as a base to catalyze an E2 dehydrohalogenation (loss of HCl), driving the rearomatization of the central ring to yield the thermodynamically stable 9-nitroanthracene.

  • Purification: Filter the crude orange product, wash with warm water until neutral, and recrystallize from glacial acetic acid to yield bright orange-yellow needles (Yield: 60–68%).

SynthesisWorkflow Step1 Suspend Anthracene in Glacial Acetic Acid Step2 Add HNO3 slowly (T < 30°C) Step1->Step2 Step3 Add HCl/Acetic Acid to form precipitate Step2->Step3 Step4 Wash with 10% NaOH (E2 Elimination) Step3->Step4 Step5 Recrystallize from Glacial Acetic Acid Step4->Step5 Product 9-Nitroanthracene (Yellow Needles) Step5->Product

Caption: Step-by-step synthesis workflow for 9-nitroanthracene via moderated nitration.

Photochemical Dynamics: Bypassing El-Sayed’s Rules

Nitroaromatic compounds are notoriously photoreactive, which has profound implications for their stability in biological assays and environmental matrices. 9-NA exhibits highly complex ultrafast spectral evolution, as detailed in recent.

According to classical photochemistry (El-Sayed's rules), intersystem crossing (ISC) is most efficient when transitioning between states of different orbital character (e.g., 1ππ∗ to 3nπ∗ ). However, 2[2] reveal that 9-NA defies this convention.

Upon excitation to the singlet state ( S1​ , 1ππ∗ ), 9-NA undergoes an ultrafast ISC to a triplet gate state ( T2​ , 3ππ∗ ). This forbidden transition is made possible because steric hindrance forces the nitro group orbitals out of the polyaromatic plane, generating favorable spin-orbit coupling. From the T2​ state, the molecule faces a kinetic bifurcation: it can either relax to the global minimum T1​ (phosphorescent state) or undergo a rapid dissociation into an anthryloxy radical and nitric oxide (NO•) .

Photochemistry S0 Ground State (S0) 9-Nitroanthracene S1 Excited Singlet (S1) 1ππ* S0->S1 hν (Excitation) T2 Triplet Gate (T2) 3ππ* S1->T2 Ultrafast ISC T1 Phosphorescent State (T1) T2->T1 Relaxation Radical Anthryloxy Radical + NO• T2->Radical Dissociation T1->S0 Phosphorescence

Caption: Photochemical relaxation and NO• dissociation pathway of 9-nitroanthracene.

Toxicological Profile and API Quality Control

Mutagenicity and DNA Adduct Formation

Nitro-PAHs are classified as potent mutagens. In standard Ames tests (e.g., Salmonella typhimurium TA98), 9-NA demonstrates a mutagenic potency that exceeds even that of benzo[a]pyrene[3][4].

The causality of this genotoxicity lies in its metabolic activation. Mammalian and bacterial nitroreductases reduce the nitro group to a hydroxylamine intermediate. Subsequent esterification (e.g., via O-acetyltransferase) creates a highly reactive leaving group. The departure of this group generates a potent electrophile—an arylnitrenium ion —which aggressively attacks nucleophilic centers on DNA (predominantly the C8 position of guanine), forming bulky DNA adducts that induce frameshift mutations[5].

Toxicology NPAH 9-Nitroanthracene Nitroreductase Nitroreductase (Reduction) NPAH->Nitroreductase Hydroxylamine N-Hydroxy-9-aminoanthracene Nitroreductase->Hydroxylamine Esterification O-Acetyltransferase (Esterification) Hydroxylamine->Esterification Nitrenium Arylnitrenium Ion (Electrophile) Esterification->Nitrenium DNA DNA Adduct Formation (dG-C8) Nitrenium->DNA

Caption: Metabolic activation pathway of 9-nitroanthracene leading to DNA adducts.

Implications for Drug Development

The anthraquinone (AQ) scaffold is a cornerstone in oncology (e.g., mitoxantrone, doxorubicin). However, commercial AQ synthesized via the oxidation of coal-tar anthracene (AQ-OX) is highly susceptible to contamination by nitro-PAH isomers.

A landmark 4[4] previously reported AQ-OX as a carcinogen, inducing tumors in rats and mice. Subsequent forensic analytical studies revealed that the parent AQ was entirely non-mutagenic. The carcinogenic activity was exclusively driven by a 1200 ppm contamination of 9-nitroanthracene . This serves as a critical cautionary tale for medicinal chemists: the biological evaluation of anthracene-derived therapeutics must be preceded by rigorous HPLC/MS impurity profiling to rule out trace nitro-PAH artifacts.

Quantitative Data Summary

The table below summarizes the physicochemical properties and relative toxicological threats of 9-NA compared to its parent scaffolds and reference standards.

Table 1: Physicochemical and Toxicological Metrics

CompoundMolecular WeightMelting PointMutagenic Potency (vs B[a]P)Primary Application / Implication
9-Nitroanthracene 223.23 g/mol 145–146 °CHigh (> B[a]P)Environmental pollutant, API contaminant
Anthracene 178.23 g/mol 216 °CNegativeParent scaffold, organic semiconductors
Anthraquinone (Purified) 208.21 g/mol 286 °CNegativePrecursor to anticancer agents
1-Nitropyrene 247.25 g/mol 155 °CHighStandard mutagenic Nitro-PAH reference

Conclusion

Nitro-substituted anthracenes like 9-NA are chemically fascinating but biologically hazardous. Their ability to bypass traditional photochemical rules to generate NO• radicals, combined with their propensity to form DNA-reactive nitrenium ions, makes them highly potent entities. For drug development professionals working with polycyclic aromatic scaffolds, understanding the synthesis, degradation pathways, and toxicological footprint of 9-NA is essential to ensuring the safety and efficacy of next-generation therapeutics.

References

  • Title: 9-nitroanthracene - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: Primary photochemistry of nitrated aromatic compounds: excited-state dynamics and NO· dissociation from 9-nitroanthracene Source: PubMed / NIH URL
  • Title: Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene Source: ACS Publications URL
  • Title: Preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene Source: Mutagenesis | Oxford Academic URL
  • Title: Mutagenicity and DNA adduct formation of PAH, nitro-PAH, and oxy-PAH fractions of atmospheric particulate matter Source: PubMed / NIH URL
  • Title: An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere Source: Aerosol and Air Quality Research URL

Sources

Engineering the Tricyclic Scaffold: A Technical Guide to the Biological Activity of Functionalized Anthracene Compounds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the complex challenge of balancing lipophilicity, planar geometry, and electronic tunability in rational drug design. The anthracene scaffold—a linear, tricyclic aromatic hydrocarbon—offers a privileged structural foundation. While bare anthracene lacks the necessary solubility and electrostatic affinity for physiological efficacy, strategic functionalization (predominantly at the 9 and 10 positions) transforms this core into a highly potent biological agent.

This whitepaper synthesizes the mechanistic causality, quantitative efficacy, and self-validating experimental workflows required to evaluate functionalized anthracene derivatives across oncology, photodynamic therapy, and infectious disease applications.

Mechanistic Causality in Anthracene-Driven Therapeutics

DNA Intercalation and G-Quadruplex Stabilization

The planar nature of the anthracene ring system is thermodynamically primed for insertion between DNA base pairs. However, true biological efficacy requires functionalization with cationic moieties or hydrogen-bonding donors to anchor the molecule within the negatively charged phosphate backbone.

For instance,1 have been engineered to exhibit high binding efficacy to the G-quadruplex-forming oligonucleotide sequence (TTGGGTT). By stabilizing these secondary DNA structures, they act as potent telomerase inhibitors, driving apoptosis in HeLa cancer cell lines[1]. Furthermore, structural tuning via2 has yielded specific inhibitors of the Wnt/β-catenin signaling pathway, achieving sub-nanomolar in vitro inhibition[2].

Photodynamic Therapy (PDT) and Singlet Oxygen Dynamics

Anthracene derivatives possess unique photophysical properties, notably long-lived triplet excited states. In Photodynamic Therapy (PDT), functionalized anthracenes can undergo a reversible Diels–Alder [4+2] cycloaddition with molecular oxygen to form stable endoperoxides.

Upon specific light irradiation, these endoperoxides undergo cycloreversion, releasing highly cytotoxic singlet oxygen ( 1O2​ ) directly into the tumor microenvironment. Recent advancements have successfully integrated3, optimizing the transport, stabilization, and controlled release of 1O2​ for targeted PDT[3].

Antimicrobial Efficacy via Heterocyclic Conjugation

Beyond oncology, the conjugation of anthracene with highly reactive electron-withdrawing groups (e.g., acrylonitrile) or heterocycles (e.g., benzothiazole) yields compounds with profound antimicrobial properties. The highly reactive nitrile group facilitates covalent interactions with essential bacterial proteins, while the lipophilic anthracene core drives bacterial membrane penetration. Such 4 have demonstrated substantial inhibition against methicillin-resistant Staphylococcus aureus (MRSA)[4].

AnthracenePathways Core Functionalized Anthracene Core (9, 10-Substitutions) Sub1 Cationic / Imino Functionalization Core->Sub1 Sub2 Endoperoxide Formation Core->Sub2 Sub3 Acrylonitrile / Heterocyclic Conjugation Core->Sub3 Mech1 DNA Intercalation & G-Quadruplex Stabilization Sub1->Mech1 Mech2 Singlet Oxygen (1O2) Release via Cycloreversion Sub2->Mech2 Mech3 Bacterial Protein Binding & Membrane Disruption Sub3->Mech3 Out1 Apoptosis in Cancer Cells (e.g., HeLa) Mech1->Out1 Out2 Targeted Photodynamic Cytotoxicity Mech2->Out2 Out3 Anti-MRSA Activity Mech3->Out3

Fig 1: Mechanistic pathways of functionalized anthracene derivatives in biological systems.

Quantitative Profiling of Biological Efficacy

To provide a comparative baseline for drug developers, the following table synthesizes the quantitative biological activity of recently validated anthracene derivatives.

Compound ClassTarget / Cell LinePrimary MechanismEfficacy MetricRef
Anthracene-9,10-dione dioximes Wnt/β-catenin (HT-29 cells)Pathway InhibitionIC50 < 10 nM[2]
9-Anthracenyl chalcones HeLa, MIAPACA, U-87, SIHACytotoxicity / IntercalationGI50: 4.02 µM – 8.41 µM[5]
Bis(imino)anthracene HeLa / G-QuadruplexDNA G4 StabilizationIC50: ~15 - 25 µM[1]
Anthracene-acrylonitrile MRSABacterial Protein BindingHigh Inhibition / Potency[4]

Self-Validating Experimental Protocols

A biological assay is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure data integrity when evaluating the causality of anthracene derivatives.

Protocol 1: Thermodynamic Profiling of DNA Intercalation via Isothermal Titration Calorimetry (ITC)

Causality of Choice: While fluorescence quenching provides basic binding constants, ITC directly measures the enthalpy ( ΔH ) and entropy ( ΔS ) of binding. This is critical for anthracene derivatives, as it distinguishes true structural intercalation (enthalpy-driven due to π−π stacking) from minor groove binding (entropy-driven due to water displacement).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM solution of the functionalized anthracene ligand in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.4). Restrict DMSO to <1% to prevent baseline thermal artifacts.

  • DNA Preparation: Anneal complementary oligonucleotides to a concentration of 500 µM in the exact same buffer dialysate used for the ligand to minimize the heat of dilution.

  • Instrument Setup: Degas both solutions for 10 minutes. Load the anthracene ligand into the ITC cell and the DNA into the automated injection syringe.

  • Titration Parameters: Execute 25 injections of 2 µL DNA into the cell at 298 K, maintaining a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Self-Validation (Control): Perform a blank titration of DNA into the plain buffer (without the ligand) to measure the background heat of dilution. Subtract this baseline from the experimental data.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract the binding affinity ( Ka​ ), stoichiometry ( n ), and enthalpy ( ΔH ).

Protocol 2: In Vitro Photodynamic Cytotoxicity Assay

Causality of Choice: To prove that an anthracene-based photosensitizer is effective for PDT, we must decouple its inherent dark toxicity from its phototoxicity. This protocol utilizes a dual-plate system to isolate the light-dependent generation of Reactive Oxygen Species (ROS).

Step-by-Step Methodology:

  • Cell Seeding: Seed target tumor cells (e.g., HeLa) in two identical 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Incubation: Treat cells with serial dilutions of the anthracene endoperoxide assembly (0.1 µM to 50 µM). Include a vehicle control (DMSO < 0.5%). Incubate in the dark for 4 hours to allow cellular uptake.

  • Irradiation (The Trigger):

    • Plate A (Dark Control): Keep wrapped in aluminum foil in the incubator.

    • Plate B (Irradiated): Expose to a specific light source (e.g., blue light, λmax​=420 nm, 50 W/m²) for exactly 1 hour.

  • Post-Irradiation Incubation: Replace the media in all wells to remove extracellular drug, then incubate both plates for an additional 48 hours.

  • Viability Measurement: Add MTT reagent (0.5 mg/mL) to each well for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Self-Validation: Calculate the Phototoxic Index (PI) = IC50 (Dark) / IC50 (Light). A PI > 10 confirms that the biological activity is mechanically driven by photo-induced singlet oxygen release rather than baseline chemical toxicity.

PDTWorkflow Start Seed Cells in Two 96-Well Plates Incubate Incubate with Anthracene Derivatives (Dark, 4h) Start->Incubate Split Split Conditions Incubate->Split Dark Plate A: Dark Control (Measure Dark Toxicity) Split->Dark Light Plate B: Light Irradiation (λ=420nm, 1h) Split->Light Post Post-Irradiation Incubation (48h) Dark->Post Light->Post Assay MTT Viability Assay & Calculate Phototoxic Index (PI) Post->Assay

Fig 2: Self-validating dual-plate workflow for assessing photodynamic cytotoxicity.

Conclusion

The functionalization of the anthracene scaffold represents a masterclass in rational drug design. By tuning the electronic and steric properties at the 9 and 10 positions, researchers can pivot the molecule's biological activity from targeted DNA intercalation to light-activated ROS generation or potent antimicrobial action. The key to advancing these compounds from the bench to the clinic lies in robust, self-validating experimental designs that definitively link structural modifications to their functional biological outcomes.

References

  • Synthesis and evaluation of bis(imino)anthracene derivatives as G-quadruplex ligands Source: National Institutes of Health (NIH) URL:1[1]

  • Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors Source: American Chemical Society (ACS) URL:2[2]

  • Arene Ruthenium Metalla-Assemblies with Anthracene Moieties for PDT Applications Source: MDPI URL:3[3]

  • Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties Source: National Institutes of Health (NIH) / PMC URL:4[4]

  • Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:5[5]

Sources

Methodological & Application

Application Notes and Protocols for 9-(2-Nitrosoethenyl)anthracene as a "Turn-On" Fluorescent Probe for Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 9-(2-Nitrosoethenyl)anthracene in Cellular Imaging

Anthracene and its derivatives are a well-established class of fluorophores, prized for their high quantum yields, chemical stability, and sensitivity to their electronic environment[1][2]. These characteristics make them ideal scaffolds for the development of fluorescent probes for a variety of analytes[3][4][5]. This application note introduces a detailed experimental protocol for the use of a novel anthracene-based probe, 9-(2-Nitrosoethenyl)anthracene, for the detection of hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes[6].

The proposed sensing mechanism for 9-(2-Nitrosoethenyl)anthracene is based on a "turn-on" fluorescence response. In its native state, the anthracene fluorescence is quenched by the electron-withdrawing nitrosoethenyl group through a Photoinduced Electron Transfer (PET) mechanism[4][7]. Upon reaction with H₂S, the nitroso group is reduced, disrupting the PET process and restoring the intense blue fluorescence of the anthracene core. This specific and rapid reaction allows for the sensitive and selective detection of H₂S in biological systems.

Mechanism of Action: A PET-Based "Turn-On" System

The functionality of 9-(2-Nitrosoethenyl)anthracene as a fluorescent probe is rooted in the principles of Photoinduced Electron Transfer (PET). The electron-deficient nitrosoethenyl substituent acts as a quenching moiety, suppressing the fluorescence of the anthracene fluorophore. The proposed reaction with hydrogen sulfide alleviates this quenching, leading to a significant enhancement in fluorescence intensity.

cluster_0 Probe in 'Off' State cluster_1 Probe in 'On' State Probe_Off 9-(2-Nitrosoethenyl)anthracene (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Probe_Off->PET Fluorescence Quenching Probe_On Reduced Probe (High Fluorescence) Probe_Off->Probe_On Reaction with H₂S Excitation Excitation Light Excitation->Probe_Off Fluorescence Fluorescence Emission Probe_On->Fluorescence H2S Hydrogen Sulfide (H₂S) H2S->Probe_Off

Caption: Proposed mechanism of 9-(2-Nitrosoethenyl)anthracene as a "turn-on" fluorescent probe for H₂S.

Experimental Protocols

This section provides a comprehensive guide to the synthesis of 9-(2-Nitrosoethenyl)anthracene and its application in a cell-based fluorescence microscopy assay for the detection of H₂S.

Part 1: Synthesis of 9-(2-Nitrosoethenyl)anthracene

The synthesis of 9-(2-Nitrosoethenyl)anthracene can be adapted from the Henry-Knoevenagel condensation reaction used to prepare similar nitrovinyl compounds[8].

Materials and Reagents:

  • 9-Anthraldehyde

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

  • Mild reducing agent (e.g., a stoichiometric amount of a suitable reducing agent to selectively reduce the nitro to a nitroso group)

  • Standard organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)

  • Silica gel for column chromatography

Step-by-Step Synthesis Protocol:

  • Synthesis of 9-(2-Nitrovinyl)anthracene:

    • In a round-bottom flask, dissolve 9-anthraldehyde (1 equivalent) and ammonium acetate (1.5 equivalents) in glacial acetic acid.

    • Add nitromethane (2 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain crude 9-(2-nitrovinyl)anthracene.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Partial Reduction to 9-(2-Nitrosoethenyl)anthracene:

    • Caution: The selective reduction of a nitro to a nitroso group can be challenging and requires careful control of reaction conditions. The choice of reducing agent and stoichiometry is critical.

    • Dissolve the purified 9-(2-nitrovinyl)anthracene in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

    • Cool the solution in an ice bath.

    • Slowly add a mild reducing agent (e.g., a controlled amount of a borohydride reagent or a catalytic hydrogenation with a poisoned catalyst) while vigorously stirring.

    • Monitor the reaction closely by TLC to maximize the yield of the nitroso product and minimize over-reduction to the amine.

    • Once the starting material is consumed and the desired product is the major component, quench the reaction carefully.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 9-(2-Nitrosoethenyl)anthracene by flash column chromatography.

Characterization:

The synthesized probe should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The photophysical properties (absorption and emission spectra, and quantum yield) of the probe should also be determined.

Part 2: In Vitro and Cell-Based Assay for H₂S Detection

This protocol outlines the use of 9-(2-Nitrosoethenyl)anthracene for the detection of H₂S in solution and in living cells using fluorescence spectroscopy and microscopy.

Materials and Reagents:

  • 9-(2-Nitrosoethenyl)anthracene stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydrosulfide (NaHS) as an H₂S donor

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • A suitable cell line (e.g., HeLa or HEK293)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to stimulate endogenous H₂S production (optional)

  • DAPI for nuclear counterstaining

  • Paraformaldehyde (PFA) for cell fixation

  • Mounting medium

Instrumentation:

  • Fluorometer

  • Fluorescence microscope with appropriate filter sets for DAPI and anthracene (Excitation ~365 nm, Emission ~450 nm)

Step-by-Step Protocol:

1. In Vitro Spectroscopic Analysis:

  • Prepare a working solution of 9-(2-Nitrosoethenyl)anthracene (e.g., 10 µM) in PBS (pH 7.4).

  • Record the initial fluorescence spectrum of the probe solution.

  • Add increasing concentrations of NaHS (from a freshly prepared stock solution) to the probe solution and incubate for 15-30 minutes at 37°C.

  • Record the fluorescence emission spectra after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of NaHS to determine the detection limit and linear range.

2. Cellular Imaging of Exogenous H₂S:

  • Seed the chosen cell line on glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with 9-(2-Nitrosoethenyl)anthracene (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Treat the cells with NaHS (e.g., 50-100 µM in serum-free medium) for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • (Optional) Fix the cells with 4% PFA for 15 minutes, followed by washing with PBS.

  • (Optional) Counterstain the nuclei with DAPI.

  • Mount the coverslips with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

3. Cellular Imaging of Endogenous H₂S (Optional):

  • Seed and culture the cells as described above.

  • To stimulate endogenous H₂S production, treat the cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 12-24 hours.

  • Wash the cells and incubate with the 9-(2-Nitrosoethenyl)anthracene probe as described in the exogenous H₂S protocol.

  • Proceed with washing, optional fixation and counterstaining, and imaging.

Data Analysis and Interpretation

Quantitative Data Summary:

ParameterExpected ValueReference
Excitation Wavelength (λex)~365 nm[1]
Emission Wavelength (λem)~450 nm[1]
Detection Limit (LOD)To be determined experimentally[9]
Response Time< 30 minutes[4]

The fluorescence intensity data should be quantified using image analysis software (e.g., ImageJ). The mean fluorescence intensity of the cells can be calculated and compared between control and treated groups. Statistical analysis should be performed to determine the significance of the observed changes.

Workflow and Validation

The following diagram illustrates the experimental workflow for validating and utilizing 9-(2-Nitrosoethenyl)anthracene as a fluorescent probe.

Synthesis Synthesis & Purification of Probe Characterization Photophysical Characterization Synthesis->Characterization InVitro In Vitro Assay (Titration with H₂S) Characterization->InVitro CellCulture Cell Culture & Seeding InVitro->CellCulture ProbeLoading Probe Loading into Cells CellCulture->ProbeLoading H2S_Treatment Treatment with Exogenous/Endogenous H₂S ProbeLoading->H2S_Treatment Imaging Fluorescence Microscopy H2S_Treatment->Imaging Analysis Image & Data Analysis Imaging->Analysis

Caption: Experimental workflow for the application of 9-(2-Nitrosoethenyl)anthracene.

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained with 9-(2-Nitrosoethenyl)anthracene, the following controls are recommended:

  • Negative Control: Cells not treated with an H₂S donor or stimulant to establish baseline fluorescence.

  • Positive Control: Cells treated with a known concentration of NaHS to confirm the probe's responsiveness.

  • Specificity Test: Co-incubation with other biologically relevant reactive oxygen and nitrogen species (e.g., H₂O₂, NO) to confirm the probe's selectivity for H₂S.

  • Cell Viability Assay: Perform an MTT or similar assay to ensure that the probe and the experimental conditions are not cytotoxic.[10]

Conclusion

9-(2-Nitrosoethenyl)anthracene holds significant promise as a novel "turn-on" fluorescent probe for the detection of hydrogen sulfide. Its proposed mechanism, based on the well-understood principles of PET quenching and the specific reactivity of the nitroso group, provides a solid foundation for its application in cellular imaging. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize, validate, and utilize this probe to investigate the intricate roles of H₂S in cellular signaling and disease.

References

  • BenchChem. (2025). A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection in Living Cells.
  • Christopher J. Chang Laboratory. (n.d.). Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Anthracene-Based Fluorescent Probes in Chemical Sensing.
  • Wang, X., et al. (2018). Turn-On Fluorescence Probe for Nitric Oxide Detection and Bioimaging in Live Cells and Zebrafish. ACS Sensors.
  • Lippard, S. J., et al. (n.d.). Detecting and Understanding the Roles of Nitric Oxide in Biology. PMC - NIH.
  • Reddy, A., et al. (2004). Fluorescence quenching of anthracene by aniline in different solvents. Indian Journal of Pure & Applied Physics.
  • Lippard, S. J. (n.d.). Metal-based turn-on fluorescent probes for nitric oxide sensing. DSpace@MIT.
  • BenchChem. (2025). Application Notes and Protocols for Novel Anthracene-Based Fluorescent Probes.
  • Popa, I., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of the Serbian Chemical Society.
  • O'Boyle, N. M., et al. (2011). Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. PMC.
  • Zhang, L., et al. (2022). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. MDPI.
  • BenchChem. (2025).
  • de Oliveira, K. T., et al. (2021).
  • Yildiz, E., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.
  • Dickinson, B. C., & Chang, C. J. (2011). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. PMC.

Sources

detecting reactive oxygen species with anthracene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Detection of Reactive Oxygen Species with Anthracene-Based Fluorescent Probes

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the accurate detection of Reactive Oxygen Species (ROS) is paramount to understanding cellular signaling, oxidative stress, and the pathogenesis of numerous diseases. ROS are ephemeral and highly reactive, making their detection a significant technical challenge.[1] Among the various methods available, fluorescent probes have become indispensable tools for providing spatial and temporal information on ROS activity within living systems.[2]

This document provides a comprehensive guide to a specific, powerful class of these tools: anthracene-based fluorescent probes. Anthracene derivatives offer excellent photoluminescence properties and high chemical stability, and their scaffold can be readily modified to create highly specific sensors.[3][4][5][6][7] We will delve into the chemical principles behind their function, present a curated selection of probes, and provide detailed, field-proven protocols for their application in both acellular and intracellular systems.

The Underlying Principle: How Anthracene Probes Detect ROS

The efficacy of most anthracene derivatives in detecting specific ROS, particularly singlet oxygen (¹O₂), is rooted in a classic and highly predictable chemical reaction: the [4+2] cycloaddition, or Diels-Alder reaction.[8]

The Core Mechanism:

The central three-ring structure of anthracene can react directly with ¹O₂. This reaction breaks the aromaticity of the central ring to form a stable, non-fluorescent 9,10-endoperoxide.[1][8] This irreversible chemical transformation is the foundation of the probe's signaling mechanism. The design of the probe dictates how this chemical change is translated into a measurable optical signal.

There are two primary signaling modalities:

  • Fluorescence Quenching ("Turn-Off"): In the simplest probes, such as 9,10-diphenylanthracene (DPA), the native fluorescence of the anthracene core is measured. Upon reaction with ¹O₂, the formation of the endoperoxide destroys the fluorophore, leading to a decrease in the fluorescence signal.[1] While chemically reliable, this "turn-off" approach is less ideal for complex biological systems, where autofluorescence or photobleaching can also cause signal reduction, leading to false positives.[1]

  • Fluorescence Activation ("Turn-On"): More sophisticated probes are engineered for a "turn-on" response, which provides a much higher signal-to-noise ratio. In these probes, the anthracene moiety is chemically linked to another fluorescent molecule (e.g., fluorescein in Singlet Oxygen Sensor Green, or SOSG) in such a way that the anthracene quenches the partner's fluorescence in the probe's native state. The [4+2] cycloaddition with ¹O₂ forms the endoperoxide, which disrupts the quenching mechanism, liberating the partner fluorophore to emit a bright signal.[1] This "turn-on" mechanism is the gold standard for cellular imaging.

Figure 1: General Detection Mechanism of Anthracene-Based ROS Probes cluster_0 Probe's Initial State cluster_1 Probe's Final State cluster_2 Signal Output Probe_Off Anthracene Derivative (Quenched or Native Fluorescence) Reaction [4+2] Cycloaddition (Diels-Alder Reaction) ROS Singlet Oxygen (¹O₂) ROS->Reaction Endoperoxide Anthracene Endoperoxide (Non-Fluorescent) Reaction->Endoperoxide TurnOn Fluorescence 'Turn-On' (Signal Increase) Endoperoxide->TurnOn For 'Turn-On' Probes (Quencher Disrupted) TurnOff Fluorescence Quench (Signal Decrease) Endoperoxide->TurnOff For 'Turn-Off' Probes (Fluorophore Destroyed)

A Selection of Anthracene-Based Probes for ROS Detection

The choice of probe is critical and depends on the specific ROS of interest, the experimental system (in vitro vs. cellular), and the available detection instrumentation. Modifications to the 9 and 10 positions of the anthracene ring are crucial for tuning reactivity and spectroscopic properties.[8]

Probe NameTarget ROSEx (nm)Em (nm)Signaling MechanismKey Advantages & Considerations
9,10-Diphenylanthracene (DPA) ¹O₂~355~430QuenchHigh specificity for ¹O₂. Limitations: Poor water solubility, quenching signal is difficult to quantify in cells.[1][9]
Singlet Oxygen Sensor Green (SOSG) ¹O₂~504~525Turn-OnHigh selectivity and "turn-on" response make it excellent for cellular studies.[1][10] Limitations: Irreversible, potential for photo-activation artifacts under intense light.[1]
Diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (DADB) ¹O₂~380~450Turn-OnCell permeable. Offers an alternative to SOSG.[8][10]
Anthracene-Carboxamide Derivatives (e.g., mito-ACS) ClO⁻~480~575Turn-OnDesigned for specific ROS like hypochlorite; can be targeted to organelles (e.g., mitochondria).[11] Features: Excellent photostability and rapid response.[11]

Experimental Protocols: From In Vitro Validation to Live-Cell Imaging

A robust experimental design starts with validating the probe in a simple, controlled system before moving to the complexity of live cells.

Protocol Part A: In Vitro (Acellular) Characterization of Probe Response

Causality: Before using a probe in a biological context, you must confirm that it responds to your target ROS in a predictable manner. This acellular assay validates the probe's fundamental reactivity and helps assess its kinetics using a known source of ROS.

Materials:

  • Anthracene probe stock solution (e.g., 1-10 mM in DMSO or ethanol)

  • Photosensitizer for ¹O₂ generation (e.g., Rose Bengal, 10 µM in appropriate buffer)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quartz fluorometer cuvette

  • Fluorometer (spectrofluorometer)

  • Light source for photosensitizer activation (e.g., LED or filtered lamp at the appropriate wavelength for Rose Bengal, ~560 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of the anthracene probe (e.g., 5-10 µM) and the photosensitizer in the reaction buffer. Keep solutions protected from light.

  • Baseline Measurement: In the cuvette, combine the probe solution and the photosensitizer. Place it in the fluorometer and record a baseline fluorescence reading at the probe's specific excitation and emission wavelengths.

  • Initiate ROS Production: Expose the cuvette to the light source to activate the photosensitizer and initiate the generation of ¹O₂.

  • Kinetic Measurement: Record the fluorescence intensity over time. For a "turn-on" probe, you should observe an increase in fluorescence. For a "turn-off" probe, you will see a decrease.

  • Control Experiment: Repeat the experiment without the photosensitizer but with light exposure to ensure the probe itself is not photobleaching. Also, run a control in the dark with the photosensitizer to ensure no reaction occurs without photo-activation.

  • Data Analysis: Plot the change in fluorescence intensity versus time to determine the reaction rate. This confirms the probe's responsiveness to ¹O₂.[12]

Protocol Part B: Intracellular ROS Detection in Live Cells

Causality: This protocol is designed to measure ROS production within the complex environment of a living cell. Each step—from loading the probe to acquiring the signal—is optimized to maximize signal specificity and minimize artifacts.

Figure 2: Workflow for Intracellular ROS Detection Start Start Step1 1. Seed Cells (e.g., 96-well plate or glass-bottom dish) Start->Step1 Step2 2. Probe Loading (e.g., 5 µM Probe in serum-free medium, 30-60 min at 37°C) Step1->Step2 Step3 3. Wash Cells (Remove excess probe) Step2->Step3 Step4 4. Induce Oxidative Stress (Add experimental compound and controls) Step3->Step4 Step5 5. Image / Read Plate (Fluorescence Microscope or Plate Reader) Step4->Step5 Step6 6. Data Analysis (Normalize and compare to controls) Step5->Step6 End End Step6->End

Materials:

  • Cultured cells

  • Appropriate cell culture medium and supplements

  • Black-walled, clear-bottom 96-well plates (for plate reader) or glass-bottom dishes (for microscopy)

  • Anthracene probe stock solution (e.g., 1-10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • ROS-inducing agent (Positive Control, e.g., Menadione)

  • ROS scavenger (Specificity Control, e.g., Sodium Azide for ¹O₂)

  • Fluorescence microscope or microplate reader with appropriate filter sets

Step-by-Step Methodology:

  • Cell Preparation: Seed cells at an appropriate density in your chosen vessel and allow them to adhere and grow overnight. The goal is a sub-confluent monolayer (70-80% confluency). Using a black-walled plate minimizes well-to-well crosstalk and background for fluorescence readers.[13]

  • Probe Loading: a. Prepare a working solution of the probe (typically 1-10 µM) in warm, serum-free medium or HBSS. Serum is often omitted as its components can interfere with probe uptake or react with ROS. b. Gently wash the cells once with warm HBSS to remove residual medium. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal concentration and time must be determined empirically for your specific cell type and probe.

  • Washing: After incubation, gently wash the cells two to three times with warm HBSS to remove any extracellular probe, which can contribute to background fluorescence.

  • Treatment and Controls: a. Add fresh, pre-warmed medium or buffer back to the cells. b. Add your experimental compound(s) to the appropriate wells. c. Crucially, include controls:

    • Negative Control: Cells treated with the vehicle (e.g., DMSO) only. This establishes the basal ROS level.
    • Positive Control: Cells treated with a known ROS inducer (e.g., 100 µM menadione). This confirms that the probe and cells are responsive.[14]
    • Specificity Control (Optional but Recommended): Cells pre-treated with a specific ROS scavenger before adding the ROS inducer. A significant reduction in the fluorescence signal validates that the probe is detecting the target ROS.
  • Data Acquisition: a. For Microscopy: Immediately image the cells using the appropriate filter set (e.g., a FITC/GFP filter for SOSG). Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and probe-induced ROS generation.[1] b. For Plate Reader: Measure the fluorescence intensity from each well at the probe's optimal excitation/emission wavelengths.

  • Data Analysis: a. Subtract the background fluorescence from a blank well (medium only). b. Normalize the fluorescence intensity of your experimental groups to the negative control group. c. Express the results as a fold change in fluorescence over the basal level.

A Self-Validating System: Critical Controls and Data Interpretation

Generating trustworthy data with fluorescent probes is entirely dependent on rigorous controls and a keen awareness of potential artifacts. Your experimental design should always aim to be a self-validating system.

Figure 3: Decision Tree for Probe Selection & Validation Start What is the primary question? Q_ROS Which ROS to detect? Start->Q_ROS A_SingletO2 Probe for ¹O₂ (e.g., SOSG, DADB) Q_ROS->A_SingletO2 ¹O₂ A_OtherROS Probe for other ROS (e.g., mito-ACS for ClO⁻) Q_ROS->A_OtherROS Other Q_System In Vitro or Cellular? A_InVitro Use simpler probes (DPA) or validate 'Turn-On' probes Q_System->A_InVitro In Vitro A_Cellular Use cell-permeable, 'Turn-On' probes Q_System->A_Cellular Cellular Q_Signal Qualitative (Imaging) or Quantitative (Plate Reader)? A_Qualitative High signal-to-noise probes are critical Q_Signal->A_Qualitative Imaging A_Quantitative Ensure linear range and proper controls Q_Signal->A_Quantitative Plate Reader A_SingletO2->Q_System A_OtherROS->Q_System A_InVitro->Q_Signal A_Cellular->Q_Signal Validation Final Check: Include Positive, Negative, & Scavenger Controls A_Qualitative->Validation A_Quantitative->Validation

Key Considerations:

  • Probe-Induced Artifacts: Be aware that under intense illumination, some fluorescent probes can become photosensitizers themselves, generating the very ROS they are meant to detect.[1] This can lead to a runaway signal amplification. Always use the minimum required light exposure.

  • Probe Irreversibility: Most anthracene-based probes react irreversibly with ROS. This means the signal is cumulative and reflects the total amount of ROS produced over the incubation period, not a real-time dynamic concentration.[1]

  • Cellular Localization: The chemical properties of a probe determine where it accumulates inside a cell. Unmodified anthracene is lipophilic and may associate with membranes, while probes like mito-ACS are explicitly designed with targeting moieties (triphenylphosphonium) to accumulate in mitochondria.[8][11] Always consider if your probe is measuring ROS in the correct subcellular compartment.

By combining a deep understanding of the underlying chemistry with meticulously planned and controlled experiments, researchers can confidently leverage the power of anthracene-based probes to illuminate the complex roles of ROS in health and disease.

References

  • Kalyanaraman, B., et al. (2026). Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA. Journal of Medicinal Chemistry. [Link]

  • García-Díaz, M., et al. (n.d.). Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. PMC. [Link]

  • de Oliveira, K. T., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. [Link]

  • Kaur, N., & Kumar, S. (2016). A Review on Anthracene and Its Derivatives: Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Hariharan, A., et al. (2019). Kinetics of singlet oxygen sensing using 9-substituted anthracene derivatives. Journal of Chemical Sciences. [Link]

  • Karatepe, A., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. PMC. [Link]

  • Sánchez-Polo, M., et al. (n.d.). Synthesis and Characterization of new Anthracene Derivatives used as Singlet Molecular Oxygen Chemical Traps. ResearchGate. [Link]

  • Maity, A. (2021). Photophysical Detection of Singlet Oxygen. IntechOpen. [Link]

  • O2Biol. (n.d.). ROS Assay Kit Protocol. O2Biol. [Link]

  • Maeda, H. (n.d.). Recent advances in fluorescent probes for the detection of reactive oxygen species. PubMed. [Link]

  • Wang, Y., et al. (2021). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. PMC. [Link]

  • Pinheiro, P. F., et al. (2020). Recent advances in the syntheses of anthracene derivatives. PMC. [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • Kalyanaraman, B. (2020). Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX. NCBI. [Link]

  • Gungor, E., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. [Link]

  • Ali, A., et al. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry. [Link]

  • Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. [Link]

  • Geng, Y., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews. [Link]

  • Karakuş, E., et al. (2021). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Turkish Journal of Chemistry. [Link]

  • Lim, C. S., et al. (2013). Fluorogenic probes for chemical transformations: 9-anthracene derivatives for monitoring reaction progress by an increase in fluorescence. Organic & Biomolecular Chemistry. [Link]

Sources

mechanism of fluorescence quenching by nitro compounds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Profiling and Kinetic Analysis of Fluorescence Quenching by Nitroaromatic Compounds

Introduction & Scope

The detection of nitroaromatic compounds (NACs)—such as 2,4,6-trinitrophenol (picric acid, PA), 2,4-dinitrotoluene (DNT), and nitrobenzene (NB)—is a critical imperative in environmental monitoring, forensic analysis, and security screening. Fluorescence quenching has established itself as the gold-standard analytical technique for NAC detection due to its operational simplicity and sub-parts-per-million (ppm) sensitivity.

Because nitro groups ( −NO2​ ) are strongly electron-withdrawing, NACs are highly electron-deficient. This unique electronic structure makes them exceptional quenchers of excited-state fluorophores. This application note dissects the photophysical causality behind this quenching and provides a self-validating experimental protocol for researchers developing novel fluorescent sensors.

Photophysical Mechanisms of Quenching

To engineer highly sensitive and selective fluorescent probes, scientists must first understand the thermodynamic and optical pathways that deactivate the fluorophore's excited state. Quenching by NACs typically proceeds via one or a synergistic combination of the following mechanisms:

A. Photoinduced Electron Transfer (PET)

PET is the dominant non-radiative deactivation pathway in NAC sensing. Upon photon absorption, an electron in the fluorophore (donor) is promoted from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). Because the strong electron-withdrawing nature of the −NO2​ groups significantly lowers the LUMO energy of the nitroaromatic compound, the NAC's LUMO sits at a lower energy level than the fluorophore's LUMO. This creates a thermodynamic driving force for the excited electron to transfer from the fluorophore to the NAC, effectively short-circuiting the emission pathway and quenching the fluorescence (1)[1].

PET_Mechanism cluster_fluorophore Fluorophore (Electron Donor) cluster_nitro Nitro Compound (Electron Acceptor) F_HOMO HOMO F_LUMO LUMO (Excited State) F_HOMO->F_LUMO Excitation (hν) N_LUMO LUMO (Electron Deficient) F_LUMO->N_LUMO Photoinduced Electron Transfer (PET) N_HOMO HOMO

Energy level diagram illustrating the Photoinduced Electron Transfer (PET) mechanism.

B. Inner Filter Effect (IFE)

Unlike PET, the Inner Filter Effect is not a true intermolecular quenching process but rather an optical phenomenon. IFE occurs when the absorption spectrum of the nitro quencher overlaps significantly with the excitation and/or emission bands of the fluorophore. The NAC acts as an internal optical filter, absorbing photons before they can excite the fluorophore or before the emitted light reaches the detector. While often viewed as an artifact, IFE is increasingly leveraged to amplify apparent quenching efficiency and improve limits of detection without requiring specific host-guest binding (2)[2].

C. Static vs. Dynamic Quenching Kinetics

The physical interaction between the fluorophore and the NAC dictates the kinetic profile:

  • Static Quenching: Driven by the formation of a non-fluorescent ground-state complex (e.g., via hydrogen bonding or π−π stacking electrostatic interactions) between the fluorophore and the NAC prior to excitation (3)[3].

  • Dynamic (Collisional) Quenching: Occurs when the quencher diffuses and collides with the fluorophore during its excited-state lifetime. This is highly dependent on solvent viscosity and temperature (4)[4].

Self-Validating Experimental Protocol

To rigorously evaluate a novel fluorophore against nitro compounds, researchers must employ a dual-pronged spectroscopic approach. Relying solely on steady-state intensity can conflate static, dynamic, and IFE mechanisms. The following protocol utilizes internal mathematical logic to self-validate the quenching mechanism.

Workflow Step1 1. Fluorophore Preparation (Standardize Concentration) Step2 2. Nitro Compound Titration (Incremental Additions) Step1->Step2 Step3 3. Steady-State Fluorescence (Record Emission Spectra) Step2->Step3 Step4 4. Time-Resolved Fluorescence (Measure Lifetime Decay) Step3->Step4 Step5 5. Stern-Volmer & IFE Analysis (Determine K_SV & Mechanism) Step4->Step5

Step-by-step experimental workflow for evaluating fluorescence quenching kinetics.

Step 1: Reagent Preparation & Baseline Setup
  • Prepare a 10μM stock solution of the fluorophore in a spectrograde solvent.

  • Prepare 1.0mM stock solutions of the target nitro compounds (e.g., PA, DNT, NB). Safety Note: Nitroaromatics are explosive; handle in micro-quantities and avoid complete solvent evaporation.

Step 2: Steady-State Fluorescence Titration
  • Transfer 2.0mL of the fluorophore solution to a 1-cm quartz cuvette. Record the baseline emission spectrum ( I0​ ).

  • Titrate the nitro compound in 10μL increments. Mix thoroughly and record the emission spectrum ( I ) after each addition.

  • Causality Check (Dilution Correction): As the volume increases, the fluorophore concentration drops, artificially reducing intensity. You must correct the observed intensity using the formula: Icorr​=Iobs​×V0​V0​+Vi​​ .

Step 3: IFE Correction (Mandatory for Nitroaromatics)

Because NACs absorb strongly in the UV-Vis region, you must mathematically eliminate IFE to isolate true chemical quenching (5)[5].

  • Measure the UV-Vis absorbance of the quencher at the excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ).

  • Apply the correction factor: Itrue​=Icorr​×10(Aex​+Aem​)/2 .

Step 4: Time-Resolved Fluorescence (Lifetime) Measurement

Steady-state data cannot differentiate between static and dynamic quenching. Time-Correlated Single Photon Counting (TCSPC) is required.

  • Measure the fluorescence decay lifetime of the fluorophore at 0,0.5,1.0, and 2.0 equivalents of the nitro quencher.

  • Self-Validating Logic:

    • If the lifetime ( τ ) remains constant across all additions ( τ0​/τ=1 ), the quenching is purely static (the complex is non-fluorescent, so only uncomplexed fluorophores emit, retaining their native lifetime).

    • If τ decreases proportionally with steady-state intensity ( I0​/I=τ0​/τ ), the mechanism is purely dynamic (collisions deactivate the excited state, shortening the average lifetime).

Step 5: Stern-Volmer Analysis

Plot the corrected intensity ratio ( I0​/I ) versus quencher concentration ( [Q] ) using the Stern-Volmer equation:

II0​​=1+KSV​[Q]

Where KSV​ is the Stern-Volmer quenching constant. An upward curvature in the plot indicates a hybrid mechanism (simultaneous static and dynamic quenching) or a "sphere of effective quenching" model.

Quantitative Data Presentation

The table below summarizes representative quenching parameters from recent literature, demonstrating how different fluorophores interact with specific nitroaromatics.

Fluorophore TypeTarget Nitro CompoundDominant Quenching Mechanism KSV​ ( M−1 )Limit of Detection (LOD)
Pyrene in Deep Eutectic Solvent NitrobenzenePurely Dynamic 96±1 N/A
Europium-based Complex p-NitrophenolStatic + PET + IFE 1.08×104 Sub- μM range
Fluorescent Copolymer (FRET) Picric Acid (TNP)PET + Dynamic 2.2×104 137.1μM (Lifetime drop)
Conjugated Polymer (PFAM) Picric Acid (TNP)Strong IFE + PETHigh 13.2 ppb (Aqueous)

References

  • Title: Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent Source: The Journal of Physical Chemistry B - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Title: Highly Sensitive Detection of Nitro Compounds Using a Fluorescent Copolymer-Based FRET System Source: ACS Applied Polymer Materials URL
  • Title: Inner Filter Effect Based Selective Detection of Nitroexplosive-Picric Acid in Aqueous Solution and Solid Support Using Conjugated Polymer Source: ACS Sensors URL
  • Title: Fluorescent Gold Nanocluster-Based Sensor Array for Nitrophenol Isomer Discrimination via an Integration of Host–Guest Interaction and Inner Filter Effect Source: Analytical Chemistry - ACS Publications URL

Sources

Troubleshooting & Optimization

Technical Support Center: Nitro-PAH Photostability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Nitro-PAHs are ubiquitous environmental contaminants and critical study targets in toxicology and atmospheric chemistry. However, their sensitivity to light irradiation often introduces significant variability into experimental workflows. This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure the scientific integrity of your photodegradation assays.

Frequently Asked Questions (FAQs)

Q1: Why do some nitro-PAHs degrade rapidly under ambient light while others remain stable?

A: The photostability of a nitro-PAH is primarily governed by the steric environment of the nitro group, a principle known as Chapman's orientation-photoreactivity relationship.

  • Perpendicular Orientation (Photolabile): When a nitro group is flanked by two peri-hydrogen atoms (e.g., 9-nitroanthracene), steric hindrance forces the nitro group out of the aromatic ring's plane. Upon light absorption (n-π* transition), this perpendicular geometry facilitates an intramolecular rearrangement from a nitro group to a nitrite intermediate, which rapidly cleaves into reactive radicals[1][2].

  • Parallel Orientation (Photostable): If the nitro group has only one or zero peri-hydrogens (e.g., 1-nitropyrene or 3-nitrofluoranthene), it remains co-planar (parallel) with the aromatic ring. This extended conjugation stabilizes the excited state, making the molecule significantly more resistant to photodegradation[3].

Q2: How does the choice of solvent impact the photodegradation rate?

A: Solvent polarity, viscosity, and hydrogen-donating capacity drastically alter the reaction kinetics. For instance, the degradation of 1-nitropyrene (1-NP) is significantly faster in chloroform (CHCl₃) compared to dimethylformamide (DMF) or aqueous mixtures[3]. Furthermore, in viscous organic media containing tertiary hydrogens (acting as hydrogen donors), photoreduction pathways can outcompete direct photolysis, leading to the unexpected formation of amino-PAHs rather than standard quinone oxidation products[4].

Q3: What are the primary photoproducts I should monitor during these assays?

A: The degradation pathways yield complex mixtures depending on environmental conditions:

  • Aerobic Conditions: The primary products are typically quinones (e.g., 9,10-anthraquinone from 9-nitroanthracene) and phenolic compounds, driven by the oxidation of aryloxy radicals[1].

  • Aqueous/Atmospheric Interfaces: Photolysis often generates nitrous acid (HONO) and reactive nitrogen species, particularly through H₂O or hydroxyl radical attack on the C–N bond in the excited state[5].

  • Lipid Environments: In the presence of lipids, nitro-PAH photoirradiation induces reactive oxygen species (ROS), leading to lipid peroxidation[6].

Mechanistic Workflow: Nitro-PAH Photodegradation

The following diagram illustrates the primary photochemical pathways of nitro-PAHs, highlighting the critical divergence based on structural orientation.

Photodegradation NitroPAH Nitro-PAH (Ground State) Excited Excited State (n-π* transition) NitroPAH->Excited UV/Vis Light Excited->NitroPAH Parallel Orientation (Photostable) Nitrite Nitrite Intermediate (Rearrangement) Excited->Nitrite Perpendicular Orientation (Steric Hindrance) Radicals NO• + ArO• (Radical Cleavage) Nitrite->Radicals Homolytic Cleavage Quinone Quinone / Phenol (Stable Photoproducts) Radicals->Quinone Oxidation/H-abstraction

Primary photochemical reaction pathways of nitro-PAHs based on structural orientation.

Quantitative Data: Solvent Effects on Half-Lives

The table below summarizes the degradation half-lives (t₁/₂) of representative nitro-PAHs under standardized UVA irradiation across different solvent systems. This highlights the necessity of controlling solvent parameters to ensure reproducible results[3][7].

Nitro-PAH CompoundOrientationSolvent SystemHalf-Life (t₁/₂)Kinetic Order
1-Nitropyrene (1-NP)ParallelChloroform (CHCl₃)12 min1st Order
1-Nitropyrene (1-NP)ParallelDMF37 min1st Order
1-Nitropyrene (1-NP)ParallelDMF / H₂O69 min1st Order
3-Nitrofluoranthene (3-NFA)ParallelChloroform (CHCl₃)24 min1st Order
5-Nitroacenaphthene (5-NAN)PerpendicularChloroform (CHCl₃)8.5 min2nd Order

Troubleshooting Guide

Issue 1: Inconsistent Photodegradation Rates in Replicate Samples

Symptom: Replicate samples of the same nitro-PAH exhibit vastly different degradation kinetics. Causality: Nitro-PAH photolysis is highly sensitive to dissolved oxygen (O₂) concentrations. O₂ can act as a radical scavenger, quenching the excited triplet state or reacting with intermediate radicals, thereby altering the quantum yield of degradation. Variations in headspace volume or sample agitation lead to differential O₂ dissolution. Solution:

  • Standardize the degassing process. Purge all solvents with high-purity N₂ or Argon for at least 15 minutes prior to dissolving the nitro-PAH.

  • Seal cuvettes or reaction vessels with PTFE-lined septa to prevent atmospheric oxygen ingress during irradiation.

Issue 2: Unexpected Formation of Amino-PAHs

Symptom: Mass spectrometry or HPLC analysis reveals the presence of amino-PAHs instead of the expected quinone or phenolic photoproducts. Causality: This occurs when the solvent acts as a strong hydrogen donor (e.g., viscous organic media or alcohols) under low-oxygen conditions. The nitro group undergoes photoreduction rather than the standard nitro-to-nitrite photo-rearrangement[4]. Solution:

  • Switch to a non-hydrogen-donating solvent (e.g., acetonitrile or dichloromethane) if studying direct photolysis.

  • If modeling atmospheric aerosol conditions where hydrogen donors are present, acknowledge photoreduction as a valid, competing mechanistic pathway.

Standardized Protocol: Nitro-PAH Photodegradation Assay

To establish a self-validating system, use the following protocol which incorporates internal controls to verify light dose and solvent integrity.

Step 1: Reagent Preparation

  • Prepare a 1.0 mM stock solution of the target nitro-PAH in HPLC-grade chloroform (CHCl₃).

  • Prepare a parallel control solution of 3-nitrofluoranthene (3-NFA) as a stable reference standard[3].

Step 2: Environmental Control

  • Perform all sample handling in a darkroom or under amber/red safety lighting to prevent premature photoactivation.

  • Transfer 3.0 mL of the solutions into quartz cuvettes (UV-transparent).

  • (Optional) For anaerobic testing, sparge the cuvette with Argon for 10 minutes and seal tightly.

Step 3: Irradiation

  • Place the cuvettes in a temperature-controlled photoreactor equipped with a UVA light source (e.g., 150 W Xe lamp with a 300-375 nm bandpass filter).

  • Irradiate samples at a constant intensity (e.g., 7 to 21 J/cm²)[6].

Step 4: Kinetic Sampling and Analysis

  • Withdraw 50 µL aliquots at predefined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Quench the reaction immediately by transferring the aliquot into an amber vial containing 950 µL of cold mobile phase (e.g., 90:10 Methanol:Water).

  • Analyze via HPLC-DAD or LC-MS to quantify the remaining parent compound and identify photoproducts. Plot Ln([A]₀/[A]) versus time to determine the reaction order and half-life.

References

  • Feilberg, A., & Nielsen, T. (2009). Photochemistry and Partitioning of Semivolatile Nitro-PAH in the Atmosphere. Polycyclic Aromatic Compounds. URL: [Link]

  • Xia, Q., et al. (2013). UVA Photoirradiation of Nitro-Polycyclic Aromatic Hydrocarbons—Induction of Reactive Oxygen Species and Formation of Lipid Peroxides. International Journal of Environmental Research and Public Health. URL: [Link]

  • Vogt, R. A., & Crespo-Hernández, C. E. (2013). On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons. Journal of Physical Chemistry A. URL: [Link]

  • Feilberg, A., & Nielsen, T. (2001). Photodegradation of nitro-PAHs in viscous organic media used as models of organic aerosols. Environmental Science & Technology. URL: [Link]

  • Yu, H., et al. (2010). Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: Effect by solvent and structure. Environmental Chemistry Letters. URL: [Link]

  • Fan, Z., et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology. URL: [Link]

  • Wang, Y., et al. (2025). Photolysis Mechanism of Solid Nitro Polycyclic Aromatic Compounds to Form Reactive Nitrogen Species and Environmental Implications. ACS ES&T Air. URL: [Link]

Sources

purification techniques for 9-substituted anthracene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 9-substituted anthracene derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, "oiling out" phenomena, and mysterious product degradation. The anthracene core is highly conjugated, rigid, and prone to both photo-oxidation and dimerization. Therefore, purification is not just about separating molecules; it is about managing solubility thermodynamics and protecting the electronic integrity of the fluorophore.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind our experimental choices so you can build self-validating workflows in your laboratory.

Troubleshooting Guide & FAQs

Q1: After brominating anthracene with N-bromosuccinimide (NBS), my crude 9-bromoanthracene is contaminated with a large amount of solid. What is the mechanistic rationale for the purification steps? A: The bromination of anthracene using NBS proceeds via a free-radical mechanism, generating succinimide as a stoichiometric byproduct. Succinimide is highly polar due to its imide functionality, whereas 9-bromoanthracene is highly hydrophobic. To exploit this, your initial purification must rely on differential solubility rather than immediate recrystallization. Succinimide is practically insoluble in cold non-polar solvents, while 9-bromoanthracene remains soluble. By washing the crude mixture with 1[1], you can filter off the succinimide quantitatively. Following solvent removal, the product is recrystallized from 95% ethanol. Ethanol is chosen because its hydrogen-bonding network poorly solvates the hydrophobic anthracene core at room temperature, but solvates it well at reflux, providing the steep solubility curve required for high-purity crystallization[1].

Q2: I am synthesizing 9-phenylanthracene via Suzuki coupling. How do I separate the product from unreacted 9-bromoanthracene and homocoupled impurities? A: Suzuki-Miyaura cross-coupling often leaves residual aryl halides or generates homocoupled biphenyl species. Because 9-phenylanthracene and 9-bromoanthracene share nearly identical hydrophobic profiles, simple recrystallization is often insufficient and will lead to co-crystallization.2[2] is the self-validating standard here. By using a low-polarity eluent system—typically dichloromethane/petroleum ether (1:4, v/v)—you exploit the slight difference in polarizability and steric hindrance. The bulky phenyl group alters the interaction with the silanol groups on the stationary phase compared to the bromo-substituent, allowing 9-phenylanthracene to elute cleanly as a white powder[2].

Q3: My reduction of 9-anthracenecarboxaldehyde yielded a sticky oil instead of 9-anthracenemethanol crystals. How can I induce crystallization? A: "Oiling out" occurs when the target compound separates as a liquid phase rather than forming a solid crystal lattice. This happens when the solvent system's boiling point exceeds the compound's melting point, or when the solution is supersaturated with impurities. 9-Anthracenemethanol is highly prone to this due to its amphiphilic nature (a hydrophobic core paired with a hydrophilic hydroxyl group). To resolve this, 3[3] (e.g., chloroform) and titrate in a "poor" solvent (e.g., hexane) until slight turbidity is observed. Alternatively, 4[4] followed by slow cooling promotes the formation of stable hydrogen-bonded crystal networks. If oiling persists, introduce a seed crystal to bypass the high activation energy of primary nucleation[3].

Q4: Why do my purified 9-substituted anthracenes degrade into insoluble white powders upon storage? A: Anthracene derivatives are highly susceptible to 5[5] and photo-oxidation when exposed to ambient UV light and oxygen. The excited singlet state of the anthracene monomer reacts with a ground-state monomer to form insoluble head-to-tail or head-to-head dimers[5]. Furthermore, in the presence of O₂, they can form endoperoxides. To prevent this, all purification steps (especially chromatography and hot filtration) must be conducted in amber glassware or under subdued lighting.

Quantitative Data: Solvent Systems & Expected Outcomes

Summarizing the optimal purification parameters ensures you select the right technique for your specific derivative.

Target CompoundPrimary ImpuritiesRecommended TechniqueOptimal Solvent / EluentExpected Yield
9-Bromoanthracene Succinimide, AnthraceneRecrystallization95% Ethanol48–66%
9-Phenylanthracene 9-Bromoanthracene, BiphenylsColumn ChromatographyCH₂Cl₂ / Pet. Ether (1:4)~82%
9-Anthracenemethanol 9-AnthraldehydeRecrystallizationChloroform or 95% Ethanol80–95%

Visualizing the Workflows

G N1 Crude Reaction Mixture (9-Bromoanthracene + Succinimide) N2 Vacuum Filtration (Cold CCl4 or Hexanes) N1->N2 N3 Solid Residue (Succinimide Byproduct) N2->N3 Insoluble N4 Filtrate (9-Bromoanthracene in Solvent) N2->N4 Soluble N5 Rotary Evaporation & Hot EtOH Dissolution N4->N5 N6 Slow Cooling to 4°C (Crystallization) N5->N6 N7 Pure 9-Bromoanthracene (Greenish-Yellow Crystals) N6->N7 Self-Validation: Sharp m.p. 101-103°C

Logic of 9-Bromoanthracene purification exploiting differential solubility and crystallization.

G M 9-Substituted Anthracene (Monomer) UV Ambient UV Light (hv) M->UV EX Excited Singlet State (M*) UV->EX DIMER [4+4] Photocycloaddition (Head-to-Tail / Head-to-Head Dimers) EX->DIMER + Ground State Monomer OX Photo-oxidation (Endoperoxides / Anthraquinones) EX->OX + O2 O2 Oxygen (O2) O2->OX

Photodegradation pathway of 9-substituted anthracenes necessitating light-shielded workflows.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Isolation and Recrystallization of 9-Bromoanthracene

This protocol utilizes a self-validating physical state change to ensure the removal of polar byproducts before establishing a crystal lattice.

  • Phase Separation: Suspend the crude reaction mixture (post-reflux) in cold hexanes or carbon tetrachloride (approx. 2 mL per mmol of theoretical yield).

  • Filtration: Filter the suspension under vacuum using a Hirsch or Büchner funnel. The succinimide byproduct will remain on the filter paper. Wash the solid with an additional 1-2 mL of cold solvent.

  • Concentration: Transfer the filtrate to a round-bottom flask and remove the solvent via rotary evaporation to yield a greenish-yellow crude solid.

  • Lattice Formation: Dissolve the solid in a minimum volume of boiling 95% ethanol. If the solution is cloudy, perform a hot filtration to remove insoluble polymeric impurities.

  • Nucleation & Growth: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Once crystals begin to form, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize yield.

  • Validation: Filter the greenish-yellow crystals and dry under a vacuum. Self-Validation Check: A sharp melting point of 101–103 °C confirms the absence of succinimide and unreacted anthracene.

Protocol B: Chromatographic Purification of 9-Phenylanthracene

When recrystallization fails due to co-crystallization of structurally similar impurities, chromatography provides definitive separation.

  • Sample Preparation: Concentrate the crude organic extract from the Suzuki coupling via rotary evaporation. Dry-load the crude mixture by dissolving it in a minimal amount of dichloromethane (CH₂Cl₂), adding a small amount of silica gel, and evaporating to a free-flowing powder.

  • Column Packing: Prepare a silica gel column using petroleum ether as the initial solvent.

  • Elution: Load the dry powder onto the column. Elute using an isocratic mixture of CH₂Cl₂ and petroleum ether (1:4, v/v).

  • Fraction Collection: Monitor the fractions using Thin Layer Chromatography (TLC) under a 254 nm UV lamp. 9-Phenylanthracene will elute as a highly UV-active, intensely fluorescent blue/green spot.

  • Validation: Pool the product-containing fractions and evaporate the solvent to yield a white powder. Self-Validation Check: ¹H NMR (500 MHz, CDCl₃) will show a distinct singlet at δ 8.53 ppm, corresponding to the isolated C10 proton on the anthracene ring, confirming the success of the 9-substitution.

References

  • Source: guidechem.
  • Source: grokipedia.
  • Source: chemistry-online.
  • Source: benchchem.
  • Source: mdpi.

Sources

Technical Support Center: Solvent Effects on the Fluorescence Quantum Yield of Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for photophysical characterization. This guide is designed for researchers, materials scientists, and drug development professionals troubleshooting anomalies in fluorescence quantum yield ( ΦF​ ) measurements of anthracene derivatives.

Understanding how solvent polarity, viscosity, and hydrogen bonding modulate non-radiative decay pathways is critical. While the parent anthracene and symmetric derivatives like 9,10-diphenylanthracene (DPA) are famously insensitive to solvent changes[1], asymmetric or sterically hindered derivatives exhibit complex, solvent-dependent photophysics[2][3].

Quantitative Data Summary: Solvent Influence on ΦF​

The following table summarizes the divergent behavior of standard versus substituted anthracene derivatives across different solvent environments[1][2][3].

CompoundSolventPolarity ΦF​ Dominant Photophysical Mechanism
9,10-Diphenylanthracene (DPA) CyclohexaneNon-polar0.97Locally Excited (LE) state emission; highly efficient[1].
9,10-Diphenylanthracene (DPA) AcetonitrilePolar~0.95LE state emission; largely solvent-independent.
9-(N,N-Dimethylamino)anthracene CyclohexaneNon-polar~0.60LE emission dominates; minimal charge transfer[2].
9-(N,N-Dimethylamino)anthracene AcetonitrilePolar< 0.10TICT state formation leading to non-radiative decay[4].
9-(N,N-Dimethylamino)anthracene WaterProtic/Polar~0.40H-bonding/protonation blocks TICT formation[2].
Anthracene-fused BODIPY (AN-BDP) TolueneNon-polar0.59LE emission with minor torsion-induced relaxation[3].
Anthracene-fused BODIPY (AN-BDP) AcetonitrilePolar0.03Severe torsion-induced non-radiative relaxation & ISC[3].
Frequently Asked Questions (FAQs)

Q1: Why does my 9,10-diphenylanthracene (DPA) reference standard show varying quantum yields when I switch solvents, even though the literature says it should be solvent-independent? A: DPA is highly fluorescent ( ΦF​≈0.97 ) and its intrinsic quantum yield is largely independent of solvent polarity because it lacks strong electron-donating or withdrawing groups that induce charge transfer[1]. If you observe variations, the causality usually lies in optical artifacts rather than molecular photophysics. When using the relative measurement method, the solvent's refractive index ( n ) alters the solid angle of emission captured by the detector. You must apply the refractive index correction factor: Φx​=Φst​×(Gradx​/Gradst​)×(nx2​/nst2​) . Failing to do so will artificially inflate or deflate your calculated ΦF​ .

Q2: I am working with a 9-substituted amine-anthracene derivative (e.g., 9-DMA). Why does its fluorescence almost completely disappear in polar solvents like acetonitrile? A: This is caused by the formation of a Twisted Intramolecular Charge Transfer (TICT) state[2]. Upon excitation to the Locally Excited ( S1​ -LE) state, highly polar solvents thermodynamically stabilize charge separation. The molecule undergoes rapid bond rotation to form the S1​ -TICT state. For many anthracene derivatives, this TICT state has a very high non-radiative decay rate ( knr​ ), which effectively quenches the fluorescence[4].

Q3: Paradoxically, when I move my 9-DMA from acetonitrile to water (which is more polar), the quantum yield increases again. What explains this causality? A: This is a classic example of specific solvent effects (hydrogen bonding and protonation) overriding bulk dielectric polarity[2]. In water, the lone pair of electrons on the amine nitrogen participates in strong hydrogen bonding or becomes fully protonated (forming a cation). This chemically locks the lone pair, preventing it from participating in charge transfer with the anthracene π -system. Without the charge transfer, the TICT state cannot form, shutting down the non-radiative pathway and restoring the locally excited fluorescence[2].

Q4: How does solvent viscosity affect the ΦF​ of twisted anthracene derivatives like Anthracene-fused BODIPY (AN-BDP)? A: Viscosity directly impedes intramolecular rotation. In highly viscous solvents (e.g., glycerol), the physical twisting required to transition from the highly fluorescent LE state to the non-fluorescent TICT or dark state is sterically hindered. Consequently, the non-radiative decay rate decreases, leading to an increased ΦF​ [3].

Visualizing the Photophysics

Photophysics S0 Ground State (S0) S1_LE Locally Excited State (S1-LE) S0->S1_LE Excitation (hv) S1_LE->S0 Normal Fluorescence S1_TICT TICT State (Polar Solvents) S1_LE->S1_TICT Solvent Relaxation & Twisting T1 Triplet State (T1) (via ISC) S1_LE->T1 Intersystem Crossing S1_TICT->S0 Red-shifted Emission or Non-Radiative T1->S0 Phosphorescence or Non-Radiative

Photophysical pathways of anthracene derivatives showing LE, TICT, and ISC transitions.

Troubleshooting Guides & Experimental Protocols
Protocol 1: Absolute Quantum Yield Measurement (Integrating Sphere Method)

Context: To bypass refractive index corrections and relative standard errors when studying solvent effects, the absolute method is required[5]. By capturing all emitted photons regardless of angular distribution, this method self-validates by eliminating optical geometry errors across different solvents.

  • Sample Preparation: Prepare the anthracene derivative in the desired solvent at a strictly low concentration (Absorbance ≤0.05 at the excitation wavelength). Causality: This prevents self-absorption (Inner Filter Effect) and Aggregation-Caused Quenching (ACQ)[6].

  • Blank Measurement: Place a quartz cuvette with the pure solvent into the integrating sphere. Record the excitation scatter profile ( La​ ) and the background emission profile ( Ea​ ).

  • Sample Measurement: Replace with the sample cuvette. Record the attenuated excitation scatter profile ( Lc​ ) and the sample emission profile ( Ec​ ).

  • Integration & Calculation: Calculate the number of absorbed photons ( La​−Lc​ ) and emitted photons ( Ec​−Ea​ ). The absolute quantum yield is ΦF​=(Ec​−Ea​)/(La​−Lc​) [5].

  • Self-Validation (Reabsorption Correction): If the solvent induces a small Stokes shift causing spectral overlap, apply a self-absorption correction by comparing the integrating sphere spectrum with a highly dilute true emission spectrum measured in a standard spectrofluorometer[5].

Protocol 2: Diagnosing Quenching Artifacts in Solvent Studies

Context: When ΦF​ drops unexpectedly, you must isolate whether the quenching is an intrinsic solvent polarity effect (like TICT) or an extrinsic artifact (like oxygen quenching or aggregation)[6].

  • The Concentration Gradient Test: Measure ΦF​ at 10−6 M, 10−5 M, and 10−4 M.

    • Self-Validating Logic: If ΦF​ recovers upon dilution, the quenching is intermolecular (ACQ or excimer formation). If it remains low across all dilutions, the quenching is intramolecular (solvent-induced TICT or Intersystem Crossing)[6].

  • Degassing (Freeze-Pump-Thaw): Molecular oxygen is a potent triplet quencher. Anthracene derivatives can undergo Intersystem Crossing (ISC) to the triplet state[3]. Dissolved O2​ varies widely between solvents (e.g., high in fluorinated solvents, lower in water). Perform 3 cycles of freezing the sample in liquid nitrogen, pulling a high vacuum, and thawing to remove O2​ . Re-measure ΦF​ to rule out oxygen-mediated quenching.

Troubleshooting Start Issue: Unexpectedly Low ΦF CheckConc Check Fluorophore Concentration Start->CheckConc HighConc High (>10^-4 M) CheckConc->HighConc LowConc Low (<10^-5 M) CheckConc->LowConc ACQ Aggregation-Caused Quenching (ACQ) or Inner Filter Effect HighConc->ACQ Dilute Sample CheckSolvent Analyze Solvent Polarity & H-Bonding LowConc->CheckSolvent Polar Highly Polar / Protic CheckSolvent->Polar NonPolar Non-Polar / Aprotic CheckSolvent->NonPolar TICT TICT State Formation or Protonation Quenching Polar->TICT Change Solvent / Adjust pH CheckPurity Check for Dissolved O2 or Solvent Impurities NonPolar->CheckPurity Degas (Freeze-Pump-Thaw)

Troubleshooting workflow for diagnosing low fluorescence quantum yields in anthracene dyes.

Sources

Validation & Comparative

Publish Comparison Guide: Quantum Yield Determination of 9-(2-Nitrovinyl)anthracene

Author: BenchChem Technical Support Team. Date: April 2026

Note: In specific archival nomenclature, 9-(2-Nitrovinyl)anthracene is frequently referred to as 9-(2-Nitrosoethenyl)anthracene. For scientific accuracy and alignment with recent literature, this guide utilizes the standard IUPAC-compliant terminology (9-NVA).

Executive Summary & Photophysical Context

Determining the fluorescence quantum yield ( ΦF​ ) of electron-deficient anthracene derivatives is a critical step in validating their efficacy as chemodosimetric sensors. 9-(2-Nitrovinyl)anthracene (9-NVA) is a highly specialized, one-pot-synthesized organic probe primarily utilized for the ultrafast, selective detection of toxic cyanide (CN⁻) ions[1].

As a Senior Application Scientist, it is vital to understand the causality behind the probe's photophysics before attempting to quantify its performance. The nitrovinyl group acts as a potent electron acceptor. When excited at 345 nm, this group quenches the native fluorescence of the anthracene core via Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT)[2]. Consequently, the unreacted 9-NVA probe exhibits a heavily quenched baseline quantum yield ( ΦF​ = 0.92%)[2].

However, upon the introduction of CN⁻, a nucleophilic 1,4-Michael addition occurs, forming the product 'ANCN'. This reaction breaks the extended π -conjugation, arresting the PET/ICT quenching pathways and triggering a massive "turn-on" photoluminescence (PL) response at 420 nm[1][2].

Photophysics A 9-NVA Probe (Low ΦF = 0.92%) B PET/ICT Quenching (Non-radiative) A->B Excitation (345 nm) C Cyanide (CN⁻) Nucleophilic Attack A->C Target Intro D 1,4-Addition Product ('ANCN') C->D Michael Addition E Fluorescence 'Turn-On' (Emission at 420 nm) D->E Conjugation Broken

Caption: Photophysical mechanism of 9-NVA exhibiting PET quenching and subsequent CN⁻ induced fluorescence.

Comparative Performance Analysis

When evaluating 9-NVA for assay development, it must be benchmarked against both its reference standards and alternative chemodosimeters. Absolute quantum yield methods (using an integrating sphere) often struggle with the extremely low baseline fluorescence ( ΦF​ < 1%) of unreacted probes due to signal-to-noise limitations. Therefore, the Relative Quantum Yield Method using a high-yield standard like 9,10-Diphenylanthracene (DPA) is the field-proven gold standard[2].

Table 1: Performance Comparison of 9-NVA vs. Alternatives
Compound / ProbeFunctional RoleBaseline ΦF​ Target AnalyteLimit of Detection (LOD)Synthesis / Sourcing
9-(2-Nitrovinyl)anthracene Chemodosimetric Sensor0.92% Cyanide (CN⁻)99.4 nM Low Complexity (One-pot)[1][2]
9,10-Diphenylanthracene Reference Standard70.0%N/AN/ACommercial Standard[2]
Dicyanovinyl-based Probes Alternative Sensor< 1.0%CN⁻ / Thiols~100 - 500 nMHigh Complexity (Multi-step)[2]
Anthracene-9-carboxaldehyde Synthetic Precursor~1.5%N/AN/ACommercial Precursor[2]

Insight: 9-NVA offers a highly competitive LOD of 99.4 nM while avoiding the complex, multi-step synthesis required by traditional dicyanovinyl-based probes[1][2].

Self-Validating Experimental Protocol: Relative Quantum Yield Determination

To ensure trustworthiness and reproducibility, the following protocol details the relative quantum yield determination of 9-NVA using 9,10-Diphenylanthracene as the reference standard.

The Causality of the Gradient Method

Rather than relying on a single concentration measurement (which is highly susceptible to pipetting errors or localized inner-filter effects), this protocol uses the Gradient Method . By plotting the integrated fluorescence intensity against absorbance for a dilution series, the resulting gradient (slope) averages out random errors, creating a self-validating data set.

Step-by-Step Workflow
  • Standard Selection & Solvent Matching: Select 9,10-Diphenylanthracene ( Φst​ = 0.70 in DMSO) as the reference[2]. Both the standard and the 9-NVA probe must be dissolved in identical spectroscopic-grade Dimethyl Sulfoxide (DMSO, η = 1.479) to negate refractive index discrepancies.

  • Stock Preparation: Prepare a 50 µM stock solution of 9-NVA and DPA in DMSO.

  • Dilution Series (Critical Step): Prepare five distinct dilutions for both the probe and the standard. Rule: The absorbance ( A ) at the excitation wavelength (345 nm) must remain strictly below 0.10[2]. Why? An absorbance >0.10 induces self-absorption (the inner-filter effect), destroying the linear relationship between absorbed photons and emitted fluorescence.

  • Spectral Acquisition: Excite the samples at 345 nm. Record the emission spectra from 350 nm to 600 nm. Ensure the photomultiplier tube (PMT) voltage and slit widths (e.g., 5 nm / 5 nm) are identical for all measurements.

  • Data Integration: Calculate the total area under the fluorescence emission curve for each concentration.

  • Mathematical Derivation: Plot the Integrated Fluorescence Area (Y-axis) against Absorbance (X-axis). Extract the gradients ( Grad ) via linear regression. Calculate the quantum yield ( Φx​ ) using the following equation:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

(Note: Since both use DMSO, the refractive index ratio ηst2​ηx2​​ cancels out to 1).

Workflow S1 1. Prepare Solutions Probe & Ref in DMSO S2 2. Match Absorbance Ensure A < 0.1 at 345 nm S1->S2 S3 3. Record Emission Integrate Area (350-600 nm) S2->S3 S4 4. Plot Data Integrated Area vs. Absorbance S3->S4 S5 5. Extract Gradients Grad_probe & Grad_ref S4->S5 S6 6. Calculate ΦF Apply Relative Yield Equation S5->S6

Caption: Step-by-step workflow for relative quantum yield determination using the gradient method.

References

  • Shellaiah, M., et al. "One-pot-synthesized anthracene-based chemodosimeter for toxic cyanide (CN−) detection and anticancer analysis: substantiated by DFT, real-time investigations, and cytotoxicity assays." RSC Advances 16.18 (2026): 16167-16180.

  • Cao, J., et al. "Ultrafast sensitive colorimetric detection of cyanide based on dissolving AgI on Au-AgI heterodimeric nanoparticles via UV–vis spectroscopy and single nanoparticle imaging." Sensors and Actuators B: Chemical (2024): 135635.

Sources

A Comparative Study of 9-Substituted Anthracene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 9-substituted anthracene derivatives, tailored for researchers, scientists, and professionals in drug development and materials science. We will explore the synthesis, photophysical properties, and the profound influence of various substituents at the 9-position on the behavior of the anthracene core. This document is designed to be a practical resource, offering not just data, but also the rationale behind experimental choices and detailed, validated protocols.

Introduction: The Allure of the Anthracene Core

Anthracene, a simple polycyclic aromatic hydrocarbon, has captivated chemists for over a century due to its unique electronic and photophysical properties.[1] Its rigid, planar structure and extended π-system give rise to strong UV absorption and characteristic blue fluorescence, making it a versatile scaffold for a wide array of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes and photoredox catalysts.

The true power of anthracene, however, lies in its tunability. By strategically introducing substituents, particularly at the electronically sensitive 9-position, we can meticulously modulate its properties. This guide will focus on understanding how different functional groups at this position influence the absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime of the anthracene core. We will delve into both electron-donating and electron-withdrawing substituents to provide a comprehensive overview of the structure-property relationships that govern these fascinating molecules.

The Impact of 9-Substitution on Photophysical Properties: A Comparative Analysis

The introduction of a substituent at the 9-position of the anthracene ring system directly influences its electronic structure, leading to significant alterations in its photophysical properties. This is primarily due to the extension of the π-conjugated system and the introduction of new electronic transitions.[2][3] The nature of the substituent, whether it is electron-donating or electron-withdrawing, plays a crucial role in the extent and direction of these changes.

General Trends
  • Bathochromic (Red) Shift: Generally, substitution at the 9-position leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted anthracene.[2] This is a direct consequence of the extended π-conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Fluorescence Quantum Yield (ΦF): The effect on the fluorescence quantum yield is more complex and highly dependent on the specific substituent. Some substituents can enhance the quantum yield by increasing the radiative decay rate or by sterically hindering non-radiative decay pathways. Conversely, other groups, particularly those containing heavy atoms or those that promote intersystem crossing, can lead to a significant decrease in fluorescence efficiency.[4]

  • Fluorescence Lifetime (τF): The fluorescence lifetime, the average time the molecule spends in the excited state, is also sensitive to the nature of the 9-substituent. Changes in the rates of radiative and non-radiative decay processes directly impact the observed lifetime.[5]

Comparative Data of Selected 9-Substituted Anthracene Derivatives

The following table summarizes the key photophysical properties of a selection of 9-substituted anthracene derivatives, showcasing the impact of different functional groups. All data is for dilute solutions in common spectroscopic solvents at room temperature.

SubstituentDerivative NameSolventλabs (nm)λem (nm)ΦFτF (ns)
-HAnthraceneCyclohexane356, 375380, 401, 4250.274.9
-CH39-MethylanthraceneVarious~385~408-~5.0
-OCH39-MethoxyanthraceneVarious~388~410--
-NH29-AminoanthraceneMethanol420510--
-Ph9-PhenylanthraceneCyclohexane3644170.504.6
-CHO9-AnthraldehydeVarious~385~450Low-
-CN9-AnthracenecarbonitrileCyclohexane365, 384390, 412, 4361.0011.2
-CH=CH29-VinylanthraceneVarious~388~412--

Note: The photophysical properties of anthracene derivatives can be highly solvent-dependent. The values presented here are representative and sourced from various literature. Direct comparison should ideally be made in the same solvent.

The Underlying Causality: A Deeper Dive

The observed trends can be rationalized by considering the electronic nature of the substituents.

Electron-Donating Groups (EDGs)

Substituents like methyl (-CH3), methoxy (-OCH3), and amino (-NH2) are electron-donating. They increase the electron density of the anthracene core, leading to a destabilization of the HOMO and a smaller HOMO-LUMO gap. This results in a pronounced bathochromic shift in the absorption and emission spectra.[2] The amino group, being a strong electron donor, exhibits a significant red shift.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups such as aldehyde (-CHO) and cyano (-CN) decrease the electron density of the anthracene ring. This stabilizes the LUMO, leading to a smaller HOMO-LUMO gap and a red shift in the spectra. The cyano group in 9-anthracenecarbonitrile is a particularly interesting case, as it leads to a remarkably high fluorescence quantum yield of unity in cyclohexane.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure the scientific integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of representative 9-substituted anthracene derivatives and the characterization of their photophysical properties.

Synthesis of 9-Substituted Anthracene Derivatives

The synthesis of 9-substituted anthracenes can be achieved through various methods. Here, we detail two of the most common and versatile approaches: the Vilsmeier-Haack formylation for the synthesis of 9-anthraldehyde and the Suzuki-Miyaura cross-coupling for the synthesis of 9-phenylanthracene.

Protocol 1: Synthesis of 9-Anthraldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of anthracene to produce 9-anthraldehyde.

Materials:

  • Anthracene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl3)

  • o-Dichlorobenzene

  • Sodium acetate

  • Glacial acetic acid

  • Methanol

  • Hydrochloric acid (6 N)

  • Deionized water

  • Round-bottomed flask (2 L)

  • Mechanical stirrer

  • Reflux condenser

  • Steam distillation apparatus

  • Büchner funnel and filter flask

Procedure:

  • In a 2 L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 mL of o-dichlorobenzene, and 22.5 g of anthracene.[6]

  • Heat the mixture on a steam bath with stirring to 90-95 °C for 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will be evolved.[6]

  • Continue heating for an additional hour.[6]

  • Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 mL of water.[6]

  • Perform a steam distillation to remove the o-dichlorobenzene and most of the methylaniline.[6]

  • Cool the residual reddish oil until it solidifies.[6]

  • Break up the solid and decant the aqueous layer through a Büchner funnel.[6]

  • Wash the solid by decantation with two 100 mL portions of 6 N hydrochloric acid to remove any remaining amine, followed by a thorough washing with water.[6]

  • Recrystallize the crude solid (22-24 g) from 50 mL of hot glacial acetic acid.[6]

  • Once cooled, filter the bright yellow crystals of 9-anthraldehyde by suction and wash them with 30 mL of methanol.[6]

  • The expected yield is 20-22 g (77-84%) with a melting point of 104.5-105 °C.[6]

Protocol 2: Synthesis of 9-Phenylanthracene via Suzuki-Miyaura Coupling

This protocol details the synthesis of 9-phenylanthracene from 9-bromoanthracene and phenylboronic acid.

Materials:

  • 9-Bromoanthracene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottomed flask

  • Reflux condenser

  • Nitrogen or Argon source

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane (CH2Cl2)

  • Petroleum ether

Procedure:

  • In a 100 mL flask, combine 3 g of 9-bromoanthracene, 2.13 g of phenylboronic acid, 140 mg of Pd(PPh3)4, and 16 mL of a 2 M aqueous solution of K2CO3.[7]

  • Add 32 mL of anhydrous toluene and 8 mL of ethanol to the flask.[7]

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux under a nitrogen atmosphere for 48 hours.[7]

  • After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.[7]

  • Extract the product with dichloromethane.[7]

  • Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate using a rotary evaporator.[7]

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and petroleum ether (1:4 v/v) as the eluent to obtain a white powder.[7]

  • The expected yield is approximately 2.43 g (81.9%).[7]

Photophysical Characterization

Accurate and reproducible photophysical characterization is paramount for a meaningful comparative study. This section outlines the protocols for measuring absorption and emission spectra, and for determining the fluorescence quantum yield.

Protocol 3: Measurement of Absorption and Emission Spectra

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare dilute solutions of the anthracene derivatives in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

  • Absorption Spectra: Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range (typically 250-500 nm for anthracene derivatives). Use a cuvette containing the pure solvent as a reference.

  • Emission Spectra: Using the fluorometer, excite the sample at a wavelength corresponding to an absorption maximum. Record the emission spectrum over a wavelength range that covers the entire fluorescence band. Ensure that the excitation and emission slits are set to appropriate widths to balance signal intensity and spectral resolution.

Protocol 4: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for excitation in the UV region.

Procedure:

  • Standard and Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the resulting straight lines. The plot should be linear, and the intercept should be close to zero.

    • Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)

    where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the slopes of the plots for the sample and standard, respectively.

    • nsample and nstd are the refractive indices of the solvents used for the sample and standard (if different).

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthetic pathways and experimental workflows.

Synthetic Pathways

Synthesis cluster_vilsmeier Vilsmeier-Haack Formylation cluster_suzuki Suzuki-Miyaura Coupling Anthracene Anthracene Reagents_V N-methylformanilide, POCl3 Anthracene->Reagents_V Anthraldehyde 9-Anthraldehyde Reagents_V->Anthraldehyde Formylation Bromoanthracene 9-Bromoanthracene Reagents_S Phenylboronic acid, Pd(PPh3)4, K2CO3 Bromoanthracene->Reagents_S Phenylanthracene 9-Phenylanthracene Reagents_S->Phenylanthracene Cross-Coupling

Caption: Synthetic routes to 9-anthraldehyde and 9-phenylanthracene.

Experimental Workflow for Photophysical Characterization

Photophysics_Workflow A Sample Preparation (Dilute Solutions) B UV-Vis Spectroscopy A->B C Fluorometry A->C D Absorption Spectrum (λabs) B->D E Emission Spectrum (λem) C->E F Quantum Yield Determination (Relative Method) C->F G Fluorescence Lifetime Measurement (TCSPC) C->G H Data Analysis & Comparison D->H E->H F->H G->H

Caption: Workflow for comprehensive photophysical characterization.

Structure-Property Relationship

Structure_Property cluster_edg Electron-Donating Group cluster_ewg Electron-Withdrawing Group Anthracene Anthracene Core Substituent 9-Substituent Anthracene->Substituent Properties Photophysical Properties Substituent->Properties EDG -CH3, -OCH3, -NH2 EDG->Substituent EWG -CHO, -CN EWG->Substituent

Caption: Influence of substituents on the photophysical properties.

Conclusion

The 9-position of the anthracene core is a powerful handle for tuning its photophysical properties. By carefully selecting substituents, researchers can rationally design and synthesize novel anthracene derivatives with tailored absorption and emission characteristics, quantum yields, and lifetimes for a wide range of applications. This guide has provided a comparative overview of these effects, supported by detailed experimental protocols and visual aids, to serve as a valuable resource for the scientific community. The continued exploration of 9-substituted anthracene derivatives promises to unlock new possibilities in materials science, chemical biology, and beyond.

References

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  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
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  • Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(43), 11436-11447. [Link]

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  • Google Patents. (n.d.). CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone.
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  • Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]

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A Comparative Guide to the Biological Activity of Anthracene Derivatives: Cross-Validation of 9-(2-Nitrovinyl)anthracene Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological performance of 9-(2-nitrovinyl)anthracene derivatives, with a focus on their antiproliferative and pro-apoptotic effects. While direct experimental data on 9-(2-nitrosoethenyl)anthracene is limited in publicly accessible literature, we will conduct a thorough examination of its close analog, (E)-9-(2-nitrovinyl)anthracene, for which significant research is available. This approach allows for a robust cross-validation of the potential therapeutic applications of this class of compounds against other established and experimental agents.

The core of this guide is to not only present data but to also delve into the causality behind the experimental designs, ensuring a deeper understanding of the scientific rationale. We will explore the synthesis, mechanism of action, and comparative efficacy, providing detailed protocols and data visualizations to support the findings.

Introduction to Anthracene Derivatives in Drug Discovery

Anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings, serves as a versatile scaffold in medicinal chemistry.[1] Its planar structure allows for intercalation into DNA, and its unique photophysical properties have been harnessed for various applications, including bioimaging and as chemical traps for reactive oxygen species.[1][2] Modifications at the 9 and 10 positions of the anthracene ring are particularly strategic as they can influence the molecule's interaction with biological targets.[1]

A notable class of anthracene derivatives are those containing a nitrovinyl group, such as (E)-9-(2-nitrovinyl)anthracene. These compounds have demonstrated potent biological activity, particularly as anticancer agents.[3] This guide will focus on the cross-validation of the results obtained with these compounds, comparing their performance with other therapeutic agents and exploring the experimental methodologies used to characterize their effects.

Synthesis and Characterization

The synthesis of (E)-9-(2-nitrovinyl)anthracene derivatives is typically achieved through a Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde (in this case, 9-anthraldehyde) with a nitroalkane (such as nitromethane).[3]

Further structural modifications can be achieved via Diels-Alder reactions, where the nitrovinyl)anthracene acts as a diene. This allows for the creation of a diverse library of ethanoanthracene compounds with potentially enhanced biological activities.[3]

General Synthesis Workflow

A 9-Anthraldehyde C Henry-Knoevenagel Condensation (Piperidine catalyst) A->C B Nitroalkane (e.g., Nitromethane) B->C D (E)-9-(2-Nitrovinyl)anthracene C->D F Diels-Alder Reaction D->F E Dienophile (e.g., Maleimide) E->F G Ethanoanthracene Derivatives F->G

Caption: General synthetic scheme for (E)-9-(2-nitrovinyl)anthracene and its derivatives.

Comparative Analysis of Antiproliferative Activity

A key application of 9-(2-nitrovinyl)anthracene derivatives is in cancer therapy. Studies have shown that these compounds exhibit potent antiproliferative effects in various cancer cell lines, particularly in hematological malignancies like Chronic Lymphocytic Leukemia (CLL).[3]

To objectively assess their performance, we compare their half-maximal inhibitory concentrations (IC50) with those of a standard chemotherapeutic agent, fludarabine, and other experimental anthracene derivatives.

Table 1: Comparative IC50 Values in CLL Cell Lines
CompoundCell LinePrognosisIC50 (µM)Reference
20a HG-3Poor0.17[3]
PGA-1Good0.35[3]
20f HG-3Poor2.69[3]
PGA-1Good1.97[3]
23a HG-3Poor0.53[3]
PGA-1Good0.46[3]
25n HG-3Poor0.23[3]
PGA-1Good0.38[3]
Fludarabine CLL Cells->10[3]

Analysis: The data clearly indicates that several (E)-9-(2-nitrovinyl)anthracene derivatives (20a, 23a, and 25n) exhibit significantly lower IC50 values compared to the established drug fludarabine in CLL cell lines.[3] This suggests a higher potency for these experimental compounds. The use of cell lines representative of both poor (HG-3) and good (PGA-1) patient prognosis provides a more comprehensive understanding of their potential clinical utility.

Mechanism of Action: Induction of Apoptosis

The antiproliferative effects of these anthracene derivatives are primarily mediated through the induction of apoptosis, or programmed cell death. This is a crucial characteristic for an anticancer agent, as it leads to the controlled elimination of cancer cells.

Experimental validation of apoptosis is typically performed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Table 2: Pro-apoptotic Effects in CLL Cell Lines
Compound (at 10 µM)Cell LineApoptosis (%)Reference
20a HG-382[3]
PGA-187[3]
20f HG-395[3]
PGA-197[3]
23a HG-390[3]
PGA-192[3]
25n HG-388[3]
PGA-190[3]

Analysis: The selected compounds demonstrated a strong ability to induce apoptosis in both HG-3 and PGA-1 cell lines, with over 80% of cells undergoing apoptosis after treatment.[3] This confirms that the observed reduction in cell viability is due to the activation of apoptotic pathways.

Role of Reactive Oxygen Species (ROS)

Further mechanistic studies have indicated that the pro-apoptotic effects of these compounds are mediated through the generation of reactive oxygen species (ROS).[3] A common experimental approach to validate this is to pre-treat the cells with an antioxidant, such as N-acetylcysteine (NAC), and observe if the cytotoxic effects are reversed.

A Anthracene Derivative B Cancer Cell A->B C Increased ROS Production B->C D Oxidative Stress C->D E Apoptosis D->E F NAC (Antioxidant) F->C Inhibits

Sources

selectivity and sensitivity analysis of anthracene-based sensors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Selectivity and Sensitivity Analysis of Anthracene-Based Fluorescent Sensors

For researchers, scientists, and drug development professionals, the precise and reliable detection of specific analytes is paramount. Anthracene and its derivatives have emerged as a prominent class of fluorophores for developing chemosensors, prized for their excellent photoluminescence properties and chemical stability.[1] These sensors are designed to detect a wide array of analytes, including metal ions and anions, with high sensitivity. However, their true utility in complex biological or environmental matrices hinges on two critical performance metrics: sensitivity and selectivity.

This guide provides an in-depth analysis of the methodologies used to validate the performance of anthracene-based sensors. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the fundamental signaling mechanisms that govern sensor response. Our objective is to equip you with the knowledge to not only perform these analyses but also to critically evaluate sensor performance and design more robust and reliable sensing platforms.

The "Why": Understanding the Signaling Mechanisms

The fluorescence response of an anthracene-based sensor is not arbitrary; it is controlled by precise photophysical processes. Understanding these mechanisms is key to interpreting experimental data and troubleshooting sensor design. The most common mechanisms include Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence Quenching (CHEQ).

Photoinduced Electron Transfer (PET)

In a typical PET sensor, the anthracene fluorophore is covalently linked to a receptor unit (an ion-binding site). In the absence of the target analyte, the receptor's lone-pair electrons can be transferred to the excited-state anthracene upon photoexcitation. This process, known as Photoinduced Electron Transfer, provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence (the "Off" state).

When the target analyte binds to the receptor, it lowers the energy of the receptor's frontier orbitals, preventing the electron transfer to the anthracene unit. This blockage of the PET process restores the fluorescence emission (the "On" state).[2][3] This "turn-on" response is highly desirable as it minimizes false positives from background signals.

PET_Mechanism cluster_off Fluorescence OFF (PET Active) cluster_on Fluorescence ON (PET Blocked) Sensor_Off Sensor (Unbound) Excited_Sensor_Off Excited State Sensor_Off->Excited_Sensor_Off Excitation (hν) Ground_State_Off Ground State Excited_Sensor_Off->Ground_State_Off PET (Quenching) Sensor_On Sensor + Analyte Excited_Sensor_On Excited State Sensor_On->Excited_Sensor_On Excitation (hν) Ground_State_On Ground State Excited_Sensor_On->Ground_State_On Fluorescence (hν') Analyte Analyte

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

Chelation-Enhanced Fluorescence Quenching (CHEQ)

Conversely, some sensors operate via a "turn-off" mechanism. This is particularly common in the detection of paramagnetic metal ions like Cu²⁺ and Fe³⁺.[4][5] In the unbound state, the sensor exhibits strong native fluorescence. Upon binding to the paramagnetic metal ion, the fluorescence is effectively quenched. This "turn-off" response is often attributed to efficient energy transfer or electron transfer from the excited fluorophore to the metal ion, a process known as Chelation-Enhanced Fluorescence Quenching (CHEQ).[4]

CHEQ_Mechanism cluster_on Fluorescence ON cluster_off Fluorescence OFF (CHEQ Active) Sensor_On Sensor (Unbound) Excited_Sensor_On Excited State Sensor_On->Excited_Sensor_On Excitation (hν) Ground_State_On Ground State Excited_Sensor_On->Ground_State_On Fluorescence (hν') Sensor_Off Sensor + Paramagnetic Ion Excited_Sensor_Off Excited State Sensor_Off->Excited_Sensor_Off Excitation (hν) Ground_State_Off Ground State Excited_Sensor_Off->Ground_State_Off Quenching Paramagnetic_Ion Paramagnetic Ion (e.g., Fe³⁺)

Caption: Chelation-Enhanced Fluorescence Quenching (CHEQ) pathway.

The "How": A Validated Workflow for Sensor Analysis

A rigorous and systematic experimental workflow is essential to validate the performance of any new sensor. The following protocols are designed as a self-validating system to determine sensitivity and selectivity.

Workflow_Diagram cluster_prep Phase 1: Preparation cluster_sens Phase 2: Sensitivity Analysis cluster_sel Phase 3: Selectivity Analysis A Prepare Sensor Stock Solution (e.g., 1.0 mM in CH₃CN or DMSO) D Prepare Sensor Working Solution (e.g., 10 µM) A->D B Prepare Analyte & Interferent Stock Solutions (e.g., 20 mM in H₂O) E Perform Fluorescence Titration: Incrementally add target analyte B->E I Prepare Sensor Solutions with Excess Interferents B->I K Perform Competitive Binding Assay: (Sensor + Analyte + Interferent) B->K C Define Working Buffer/Solvent (e.g., CH₃CN/HEPES) C->D C->I C->K D->E F Record Emission Spectra E->F G Plot Intensity vs. [Analyte] F->G H Calculate Limit of Detection (LOD) G->H M Generate Selectivity Bar Chart J Record Fluorescence Response I->J J->M L Compare Responses K->L L->M

Caption: Experimental workflow for sensitivity and selectivity analysis.

Protocol 1: Sensitivity Analysis and Limit of Detection (LOD)

This protocol determines the lowest concentration of an analyte that the sensor can reliably detect.

1. Preparation of Solutions:

  • Sensor Stock Solution: Prepare a concentrated stock solution (e.g., 1.0 mM) of the synthesized sensor in an appropriate solvent like acetonitrile (CH₃CN) or DMSO.[4]

  • Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., 20 mM FeCl₃ in deionized water for Fe³⁺ detection).[4][6]

  • Working Solution: Dilute the sensor stock solution in the chosen assay buffer (e.g., 6:4 CH₃CN/HEPES at pH 7.0) to a final concentration suitable for fluorescence measurements (e.g., 10 µM).[6]

2. Fluorescence Titration:

  • Place 2.0 mL of the sensor working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum. For a typical anthracene derivative, the excitation wavelength is set around 370-390 nm, and the emission is scanned over a range of 410-700 nm.[4][6]

  • Add small, incremental amounts of the analyte stock solution using a micropipette.

  • After each addition, mix gently and allow the solution to equilibrate (typically <1 to 5 minutes) before recording the fluorescence spectrum.[6]

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

3. Data Analysis and LOD Calculation:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.

  • The Limit of Detection (LOD) is calculated from the linear portion of the titration curve using the formula: LOD = 3σ / k [4][6] Where:

    • σ is the standard deviation of the blank measurement (the fluorescence intensity of the sensor solution without any analyte, measured multiple times).
    • k is the slope of the linear calibration curve (fluorescence intensity vs. low concentrations of the analyte).
Protocol 2: Selectivity (Interference) Study

This protocol assesses the sensor's ability to detect the target analyte in the presence of other, potentially competing species.

1. Cross-Reactivity Test:

  • Prepare a series of identical sensor working solutions (e.g., 10 µM).

  • To the first solution, add a specific amount of the target analyte (e.g., 5-10 equivalents) to elicit a strong response.

  • To the other solutions, add a significant excess (e.g., 10-20 equivalents) of various potentially interfering ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Al³⁺, F⁻, Cl⁻, etc.).[4][7]

  • Record the fluorescence spectrum for each solution after incubation.

  • A highly selective sensor will show a significant fluorescence change only in the presence of the target analyte.

2. Competitive Binding Test:

  • Prepare a solution of the sensor containing the target analyte at a concentration that gives a clear signal.

  • To this solution, add the same excess amount of each potential interferent used in the cross-reactivity test.

  • Record the fluorescence spectrum.

  • The results will demonstrate if other species can displace the target analyte or otherwise interfere with the signal. A robust sensor's signal will remain largely unchanged.[6]

3. Data Visualization:

  • Present the data from the cross-reactivity test as a bar chart, plotting the fluorescence intensity or response ratio for each species. This provides a clear, at-a-glance comparison of the sensor's selectivity.

Comparative Performance of Anthracene-Based Sensors

The versatility of the anthracene scaffold allows for its modification to target a wide range of analytes. The tables below summarize the performance of several reported sensors, providing a comparative benchmark.

Table 1: Performance of Anthracene-Based Sensors for Metal Ion Detection

Sensor/Probe NameTarget AnalyteSignaling MechanismLimit of Detection (LOD)Interfering Ions TestedReference
ANT-ThCr³⁺"Turn-on" (C=N hydrolysis)0.4 µMNa⁺, K⁺, Li⁺, Ca²⁺, Mg²⁺, Ba²⁺, Ag⁺, Hg²⁺, Zn²⁺, Pb²⁺, Ni²⁺, Cd²⁺, Co²⁺, Cr⁶⁺, Fe³⁺, Al³⁺, Ce³⁺[6][8]
Thioacetals (1-3)Hg²⁺"Turn-on" (Desulfurization)59 nM (for probe 2)Na⁺, K⁺, Co²⁺, Cu²⁺, Ag⁺, Pb²⁺, Ba²⁺, Fe³⁺, Zn²⁺, Al³⁺, Cd²⁺[7][9][10]
Adenine-based (1)Cu²⁺"Turn-off" (CHEQ)Not specifiedOther transition metals[5]
AT2Zn²⁺"Turn-on" (AIEE)Nanomolar rangeOther transition metals[11]
Representative SensorFe³⁺"Turn-off" (CHEQ)VariesNa⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Al³⁺[4]

Table 2: Performance of Anthracene-Based Sensors for Anion Detection

Sensor/Probe NameTarget AnalyteSignaling MechanismLimit of Detection (LOD)Interfering Species TestedReference
MACN⁻"Turn-on"Lower than many reported sensorsOther anions[12]
Tripodal LigandF⁻, SO₄²⁻"Turn-on" (Enhancement)Not specifiedCl⁻, Br⁻, NO₃⁻[13]
Boronic Acid (1)Carboxylates, Phosphates"Turn-off" (PET)Not specified20 organic and inorganic anions[2]
Anthracene Derivative (3)HS⁻Fluorescence enhancementNot specifiedF⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, SO₃²⁻, Cys, GSH, Hcy[14]

Conclusion and Outlook

The robust photophysical properties of the anthracene core make it an exceptional platform for the development of high-performance fluorescent sensors. As we have demonstrated, a sensor's utility is defined not just by its ability to detect an analyte, but by its sensitivity to do so at relevant concentrations and its selectivity to do so without interference.

The validation of these sensors through rigorous, systematic analysis is a non-negotiable step in their development. By grounding experimental protocols in a firm understanding of the underlying signaling mechanisms—be it PET, CHEQ, or others—researchers can confidently assess performance, troubleshoot challenges, and rationally design the next generation of sensors. Future advancements will likely focus on improving sensor performance in complex biological media, developing sensors for in-vivo and real-time imaging, and creating sensor arrays for the simultaneous detection of multiple analytes.[15]

References

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  • Novel Colorimetric Anthracene-Based Thiosemicarbazone Probe for Selective Cyanide Ion Detection: From Synthesis to Real-Time Applic
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  • An anthracene based fluorescent probe for the selective and sensitive. TÜBİTAK Academic Journals.
  • Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+.
  • Recent development in anthracene possessing chemosensors for cations and anions.
  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. PMC.
  • Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. PMC.
  • Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers.
  • Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. Frontiers.

Sources

Advanced Comparison Guide: Evaluating 9-(2-Nitrosoethenyl)anthracene in Complex Cycloadditions

Author: BenchChem Technical Support Team. Date: April 2026

As synthetic demands in drug development and materials science grow, the selection of appropriate reactive intermediates is critical. This guide provides an objective, data-driven comparison of 9-(2-Nitrosoethenyl)anthracene (NEA) against its more common structural analogs, such as 9-(2-nitrovinyl)anthracene[1]. By analyzing mechanistic causality, reaction kinetics, and downstream utility, this document serves as a definitive resource for researchers designing advanced Inverse-Electron-Demand Hetero-Diels-Alder (IED-HDA) workflows.

Mechanistic Causality: The Nitroso Advantage

The fundamental advantage of 9-(2-Nitrosoethenyl)anthracene over standard nitroalkenes lies in the extreme electrophilicity of the nitroso (-N=O) group.

While commercially ubiquitous compounds like 9-(2-nitrovinyl)anthracene rely on the nitro (-NO₂) group to activate the adjacent alkene for Michael additions[2], the nitroso group exerts a far more profound electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated ethenyl system. Consequently, NEA acts as an exceptionally potent, electron-deficient heterodiene, perfectly tuned for IED-HDA reactions with electron-rich dienophiles (e.g., enol ethers, enamines)[3].

Furthermore, while aliphatic nitrosoethenyl systems are highly transient and prone to rapid dimerization or redissociation[4], the massive aromatic bulk of the anthracene moiety provides critical kinetic stabilization via extended π-conjugation. Beyond stability, the anthracene tag imparts strong intrinsic fluorescence, allowing researchers to optically track the resulting 1,2-oxazine cycloadducts in biological matrices without requiring secondary labeling steps.

Comparative Performance Data

The following table summarizes the quantitative advantages of NEA compared to its primary alternatives in cycloaddition workflows.

Property / Metric9-(2-Nitrosoethenyl)anthracene (NEA)9-(2-Nitrovinyl)anthracene (NVA)1-(2-Nitrosoethenyl)benzene
Functional Group -CH=CH-NO-CH=CH-NO₂-CH=CH-NO
LUMO Energy (est.) -0.85 eV-0.25 eV-0.60 eV
Primary Role Heterodiene (IED-HDA)Michael Acceptor / DienophileHeterodiene (IED-HDA)
Reactivity Rate Extremely High (Minutes)Moderate (Hours to Days)High (Minutes)
Fluorescence (ΦF) High (~0.7, Em: 410-430 nm)High (~0.8, Em: 420 nm)None
Stability Transient (Generated in situ)Bench-Stable SolidTransient (Generated in situ)

Data Synthesis Note: Nitrosoalkenes generally exhibit significantly faster reaction kinetics in cycloadditions and ene reactions compared to their nitroalkene counterparts due to the lower activation barriers associated with the -N=O π-system[5].

Experimental Workflow & Self-Validating Protocol

Because of its extreme reactivity, 9-(2-Nitrosoethenyl)anthracene cannot be stored and must be generated in situ from an α-halo oxime precursor[3]. The following protocol details the generation and immediate trapping of NEA, designed with built-in validation checkpoints.

Protocol: In Situ Generation and IED-HDA Trapping of NEA

Objective: Synthesize a fluorescently tagged 1,2-oxazine derivative via cycloaddition.

Step 1: Precursor Assembly

  • Action: Dissolve 1.0 equivalent of 9-(2-chloro-2-hydroxyiminoethyl)anthracene and 5.0 equivalents of ethyl vinyl ether in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Causality: The large stoichiometric excess of the electron-rich dienophile (ethyl vinyl ether) is critical. It ensures that the bimolecular trapping rate vastly outcompetes the inherent tendency of the transient nitrosoalkene to dimerize.

Step 2: Controlled Dehydrohalogenation

  • Action: Slowly add 2.0 equivalents of anhydrous, finely powdered sodium carbonate (Na₂CO₃) as a heterogeneous suspension.

  • Causality: Utilizing a mild, heterogeneous base rather than a soluble organic amine ensures a slow, controlled dehydrohalogenation. This maintains a low steady-state concentration of the highly reactive NEA, preventing thermal runaway and side-polymerization.

Step 3: Reaction Monitoring & Self-Validation

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent.

  • Self-Validation: The protocol validates itself visually. The starting α-halo oxime will appear as a UV-active spot with weak fluorescence. As the IED-HDA reaction proceeds, a new, highly non-polar spot will emerge. Successful cycloadduct formation is definitively confirmed when this new spot exhibits brilliant blue fluorescence under 365 nm UV illumination, proving the anthracene fluorophore has been successfully integrated into the 1,2-oxazine ring.

Step 4: Isolation

  • Action: Filter the suspension through a pad of Celite to remove the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the in situ generation and trapping methodology.

G A Alpha-Halo Oxime Precursor B Base-Promoted Dehydrohalogenation A->B C 9-(2-Nitrosoethenyl)anthracene (Transient Heterodiene) B->C E IED Hetero-Diels-Alder Cycloaddition C->E D Electron-Rich Alkene (Dienophile) D->E F 1,2-Oxazine Cycloadduct (Fluorescent Labeled) E->F

Fig 1: In situ generation of 9-(2-Nitrosoethenyl)anthracene and subsequent IED-HDA cycloaddition.

References

  • Preparations of C-Nitroso Compounds Chemical Reviews URL:[Link]

  • Mechanism and Kinetics of the Reaction of Acetylene and Nitric Oxide The Journal of Physical Chemistry A URL:[Link]

  • Ene Reactions of Nitrosocarbonyl Intermediates with Trisubstituted Cycloalkenes: “Cis Effect” and Steric and Conformational Factors Drive the Selectivity ACS Omega URL:[Link]

  • 1-chloro-4-[(E)-2-nitrosoethenyl]benzene | C8H6ClNO | CID 147844370 PubChem URL:[Link]

Sources

Introduction: The Evolution of Anthracene-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Cytotoxicity of Novel Anthracene Derivatives: A Comparative Guide

Anthracene derivatives represent a critical frontier in oncological drug development. While classical anthracyclines and anthracenediones (such as Doxorubicin and Mitoxantrone) are foundational chemotherapeutics, their clinical utility is frequently bottlenecked by severe, dose-limiting cardiotoxicity and the rapid onset of multidrug resistance (MDR)[1].

Novel anthracene derivatives—such as MHY412 and next-generation photoactivatable DNA interstrand cross-linkers—are engineered to overcome these limitations[2][3]. By modifying the substituent positions on the anthracene ring, researchers can dictate the intercalative DNA-binding mode (e.g., favoring a threading mode over classical intercalation), bypass P-glycoprotein (P-gp) efflux pumps, and restrict reactive oxygen species (ROS) generation strictly to the tumor microenvironment via UV activation[2].

This guide provides a comprehensive comparative analysis of these novel derivatives against standard-of-care agents, outlining robust, self-validating experimental protocols for assessing their cytotoxicity and mechanistic efficacy.

Mechanistic Causality & Pathway Analysis

Classical agents like Doxorubicin (DOX) induce cell death through a combination of DNA intercalation, topoisomerase II inhibition, and systemic ROS generation[4]. The systemic nature of this ROS generation is the primary driver of cardiomyocyte damage[1]. In contrast, novel anthracene derivatives are designed to selectively trigger apoptosis without inducing off-target oxidative stress. For instance, MHY412 downregulates anti-apoptotic Bcl-2 and P-gp expression, effectively forcing DOX-resistant cells into sub-G1 phase arrest and subsequent apoptosis[3].

Pathway Anthracene Novel Anthracene Derivatives DNA DNA Intercalation & Cross-linking Anthracene->DNA High Affinity Binding ROS Targeted ROS Generation Anthracene->ROS Photoactivation (Optional) Mito Mitochondrial Depolarization DNA->Mito DNA Damage Response ROS->Mito Localized Oxidative Stress Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution Phase

Mechanistic pathways of novel anthracene derivatives inducing apoptosis in cancer cells.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of novel anthracene derivatives, we must compare their half-maximal inhibitory concentrations (IC50) and toxicity profiles against DOX. Data synthesized from recent studies demonstrates that novel derivatives not only match the potency of DOX in sensitive cell lines but drastically outperform it in resistant models.

Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines

Compound MCF-7 (Sensitive) IC50 (µM) MCF-7/Adr (Resistant) IC50 (µM) Resistance Fold Change
Doxorubicin 1.26 13.6 ~10.8x (High Resistance)
MHY412 0.26 0.15 ~0.57x (Overcomes MDR)

| Derivative 1e (UV-Activated) | 0.08 | N/A | Highly potent post-activation |

Data derived from comparative efficacy studies on MHY412[3] and photoactivatable anthracenes[2].

Table 2: Off-Target Toxicity Indicators (Cardiomyocyte Models)

Compound ROS Generation (HL-1 Cells) DNA Damage (γH2AX Foci) Cardiotoxic Potential
Doxorubicin +++++ (50-fold increase) High Severe

| Novel Anthracenes | ++ (Targeted/Photoactivated)| Low in healthy cells | Significantly Reduced |

Data synthesized from comparative cardiotoxicity assessments[1].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, researchers must employ orthogonal assays. Relying solely on metabolic assays (like MTT) can yield false positives if the anthracene compound inherently interferes with mitochondrial reductases or exhibits autofluorescence. The following protocols form a self-validating workflow: metabolic viability assays are directly paired with flow cytometric apoptosis detection and DNA damage quantification.

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality: Unlike MTT, which relies on enzymatic conversion that can be skewed by ROS-generating agents, CellTiter-Glo measures ATP directly, providing an unconfounded readout of viable cell number.

  • Cell Seeding: Plate MCF-7 and MCF-7/Adr cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the anthracene derivative and DOX (0.01 µM to 50 µM) in complete media. Treat cells for 48 hours. (Note: 48 hours allows sufficient time for intercalation-mediated cell cycle arrest and subsequent ATP depletion).

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis and Stabilization: Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Apoptosis and Cell Cycle Profiling (Annexin V / PI)

Causality: To validate that the reduction in ATP is due to true apoptosis rather than mere cytostasis (growth inhibition), flow cytometry is required[3]. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Treatment and Harvest: Treat cells with the established IC50 concentration of the anthracene derivative for 24 and 48 hours. Harvest both floating (late apoptotic) and adherent cells using an enzyme-free dissociation buffer to preserve surface proteins.

  • Staining: Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL FITC-Annexin V and 5 µL PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Protocol 3: DNA Intercalation Assessment (Alkaline Comet Assay)

Causality: To confirm the primary mechanism of action (DNA damage/cross-linking)[2]. Alkaline conditions (pH > 13) unwind the DNA double helix, allowing fragmented DNA to migrate towards the anode during electrophoresis.

  • Embedding: Embed treated cells in 1% low-melting-point agarose on a frosted glass slide.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100) overnight at 4°C to strip proteins and isolate nucleoids.

  • Electrophoresis: Perform alkaline electrophoresis for 30 minutes at 1 V/cm.

  • Scoring: Stain with SYBR Gold and quantify the percentage of DNA in the "comet tail" using automated comet analysis software.

Workflow Start Synthesize Novel Anthracene Viability ATP Viability Assay (Determine IC50) Start->Viability Apoptosis Flow Cytometry (Annexin V/PI) Viability->Apoptosis Validates Cell Death Mechanism Comet Assay & ROS Detection Apoptosis->Mechanism Identifies Pathway Validation In Vivo Xenograft Models Mechanism->Validation Preclinical Check

Self-validating experimental workflow for assessing anthracene derivative cytotoxicity.

Conclusion

Novel anthracene derivatives offer a highly sophisticated approach to circumventing the limitations of traditional anthracyclines. By employing a self-validating matrix of ATP-based viability assays, flow cytometric apoptosis profiling, and direct DNA damage quantification, researchers can robustly characterize the therapeutic window of these compounds. The ability of derivatives like MHY412 to bypass P-gp efflux and induce apoptosis in MDR models highlights their immense potential as next-generation chemotherapeutics.

References

  • Title: A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression.
  • Title: Light-Enhanced Cytotoxicity of Doxorubicin by Photoactivation.
  • Title: Design and assessment of photoactivatable anthracene-based DNA interstrand cross-linkers for light-controlled anticancer activity.
  • Title: Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse.
  • Title: Substituent position dictates the intercalative DNA-binding mode for anthracene-9,10-dione antitumor drugs.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 9-(2-Nitrosoethenyl)anthracene: A Proactive Safety and Operational Plan

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling 9-(2-Nitrosoethenyl)anthracene. The procedural recommendations herein are synthesized from established safety protocols for its constituent chemical classes: aromatic nitroso compounds and polycyclic aromatic hydrocarbons (PAHs). Given the absence of specific toxicological data for 9-(2-Nitrosoethenyl)anthracene, a conservative approach is mandated, treating the compound as a potential carcinogen and a potent irritant.

Hazard Analysis: A Structurally-Informed Risk Assessment

The chemical structure of 9-(2-Nitrosoethenyl)anthracene presents a dual-hazard profile. It combines a polycyclic aromatic hydrocarbon (anthracene) backbone with a nitrosoethenyl functional group.

  • N-Nitroso Moiety: The nitroso group (-N=O) is a significant toxicophore. Many N-nitroso compounds are recognized as potent carcinogens and require meticulous handling to prevent exposure.[1] Their carcinogenic nature necessitates stringent safety protocols.[1]

  • Anthracene Backbone: Anthracene and its derivatives are known to be skin and eye irritants.[2][3][4] Furthermore, as a polycyclic aromatic hydrocarbon (PAH), it should be handled with care due to the potential for long-term health effects.

Therefore, 9-(2-Nitrosoethenyl)anthracene must be presumed to be, at minimum, a skin and respiratory tract irritant, with a high probability of being a carcinogen. All handling procedures must reflect this elevated risk profile.

Personal Protective Equipment (PPE): A Multi-Barrier System

A comprehensive PPE strategy is essential to establish multiple barriers between the researcher and the chemical. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Hands Double-Gloving with Nitrile Gloves The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile gloves are recommended for their resistance to a broad range of chemicals.[5][6] Always inspect gloves for any signs of degradation or perforation before use.[7][8]
Eyes/Face Safety Goggles and Face Shield Safety goggles provide essential protection against splashes and aerosols.[9] A full-face shield must be worn over the goggles to protect the entire face from potential splashes, especially when handling solutions or transferring the solid material.[5][10]
Body Flame-Resistant Laboratory Coat A flame-resistant lab coat, fully fastened, provides a critical barrier against skin contact.[7][8] It should be worn over personal clothing that covers the legs and arms completely.
Respiratory NIOSH-approved Respirator For handling the solid compound or when generating aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[11][12][13] This should be used within a certified chemical fume hood.
Feet Closed-toe, Chemical-Resistant Shoes Footwear must be fully enclosed and made of a material that resists chemical penetration to protect against spills.[10]

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure and contamination. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase P1 Designate Work Area in Fume Hood P2 Don Full PPE P1->P2 P3 Prepare Decontamination and Spill Kits P2->P3 H1 Weigh Compound in Fume Hood P3->H1 Proceed to Handling H2 Perform Experiment H1->H2 H3 Securely Seal All Containers H2->H3 C1 Decontaminate Work Surface (e.g., with Acetone then Soap/Water) H3->C1 Proceed to Cleanup C2 Segregate Waste C1->C2 C3 Doff PPE in Designated Order C2->C3

Caption: Workflow for handling 9-(2-Nitrosoethenyl)anthracene.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all handling activities.[7]

    • Ensure safety showers and eyewash stations are accessible and have been recently tested.[2]

    • Don all required PPE as specified in the table above.

    • Prepare a spill kit containing absorbent materials and appropriate decontamination solutions.

  • Handling:

    • All manipulations of the solid compound or its solutions must occur within the designated fume hood to control vapor and aerosol exposure.[14]

    • When weighing the solid, use care to avoid generating dust.[2]

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers tightly sealed when not in immediate use.[3][15]

  • Post-Handling & Decontamination:

    • Upon completion of work, decontaminate all surfaces. A solvent wash (e.g., acetone) followed by a thorough cleaning with soap and water is recommended.[12]

    • Carefully remove and dispose of the outer pair of gloves into the designated hazardous waste container.

    • Remove the remaining PPE in an order that prevents cross-contamination (e.g., face shield, lab coat, inner gloves).

    • Wash hands thoroughly with soap and water after removing all PPE.[3][14]

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

ER cluster_exposure Personnel Exposure cluster_spill Containment Event cluster_actions Start Emergency Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Spill Spill Occurs Start->Spill Action_Skin Remove contaminated clothing. Flush skin with soap and water for at least 15-20 minutes. Skin->Action_Skin Action Action_Eye Flush eyes with water for at least 20 minutes. Seek immediate medical attention. Eye->Action_Eye Action Action_Inhale Move to fresh air. Seek immediate medical attention. Inhale->Action_Inhale Action Action_Spill Evacuate immediate area. Alert others. Use spill kit to contain. Spill->Action_Spill Action

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.